molecular formula C12H13N3O2S B1307147 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 436095-43-1

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No.: B1307147
CAS No.: 436095-43-1
M. Wt: 263.32 g/mol
InChI Key: ZRTLYUDXBWQRKK-UHFFFAOYSA-N
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Description

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYUDXBWQRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390416
Record name 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
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Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-43-1
Record name 3-Amino-N-(3-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide: Chemical Properties and Synthetic Strategy

Introduction

3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry, embodying a scaffold that combines three key pharmacophoric features: a benzenesulfonamide core, a primary aromatic amine, and a pyridin-3-ylmethyl substituent. The sulfonamide group is a cornerstone in drug design, famously associated with antimicrobial agents (sulfa drugs) and a wide array of other therapeutics including diuretics, anticonvulsants, and protease inhibitors. The strategic placement of an amino group at the meta-position of the benzene ring, along with the flexible pyridin-3-ylmethyl group attached to the sulfonamide nitrogen, offers a unique three-dimensional structure with a rich potential for forming targeted molecular interactions. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and an exploration of its potential applications, grounded in the established roles of its constituent moieties in drug development.

Chemical Identity and Structure

The unambiguous identification of a compound is foundational to all further research. The structural and identifying information for 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is summarized below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
Molecular Formula C₁₂H₁₃N₃O₂S
Molecular Weight 263.32 g/mol
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N
InChI Key InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2
CAS Number Not explicitly assigned; structure-based identification.

Physicochemical and Computed Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models and inferred from structurally similar compounds.

Table 2: Physicochemical and Computed Properties

PropertyValueSource
Molecular Weight 263.32 g/mol Computed
Topological Polar Surface Area (TPSA) 93.5 ŲComputed[1][2]
logP (Octanol-Water Partition Coeff.) ~0.7 - 1.3Computed[1][2]
Hydrogen Bond Donors 2Computed[1][2]
Hydrogen Bond Acceptors 5Computed[1][2]
Rotatable Bonds 4Computed[1]
Solubility Expected to have low aqueous solubility at neutral pH, with increased solubility in acidic conditions due to the basic pyridine and amino groups. A related compound showed solubility >39.5 µg/mL at pH 7.4.[1]Experimental (Analog)
Appearance Likely a crystalline solid, potentially off-white to brown, based on related sulfonamides.[3]Inferred

Causality Insight: The TPSA of 93.5 Ų suggests the molecule has moderate polarity, which, combined with its logP value, indicates a good balance for potential membrane permeability. The presence of both hydrogen bond donors (the NH₂ and sulfonamide N-H) and acceptors (the pyridine nitrogen, the two sulfonyl oxygens, and the lone pairs on the nitrogens) allows for complex and specific interactions with biological targets like enzyme active sites.[1][2]

Synthesis Methodology

The synthesis of sulfonamides is a well-established transformation in organic chemistry, most commonly achieved via the reaction of a sulfonyl chloride with a primary or secondary amine.[4] The synthesis of 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide follows this classical approach.

Expertise & Experience: The choice of a base is critical in this reaction. A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl byproduct without competing in the primary reaction. Alternatively, an aqueous inorganic base like Na₂CO₃ can be employed in a biphasic system, which simplifies workup.[3] The reaction requires careful pH management to ensure the amine nucleophile is not fully protonated and remains reactive.

Experimental Protocol: Synthesis of 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

This protocol is a robust, self-validating procedure adapted from standard methodologies for sulfonamide synthesis.[3]

Step 1: Preparation of 3-Aminobenzenesulfonyl Chloride

  • This starting material is typically prepared from 3-aminobenzenesulfonic acid via reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step should be performed with caution in a well-ventilated fume hood.

Step 2: Sulfonamide Formation

  • Dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir.

  • In a separate flask, dissolve 3-aminobenzenesulfonyl chloride (1.05 equivalents) in the same solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. If using a water-miscible solvent like THF, perform a liquid-liquid extraction after adding an immiscible solvent like ethyl acetate.

  • Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine-containing starting material, followed by a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide. A similar synthesis reported a yield of 93.3%.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification R1 3-Aminobenzenesulfonyl Chloride Reaction Combine at 0°C in DCM with Et3N R1->Reaction R2 3-(Aminomethyl)pyridine R2->Reaction Stir Warm to RT Stir 4-6h Reaction->Stir Workup Aqueous Workup (HCl, NaHCO3, Brine) Stir->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure 3-Amino-N-(pyridin-3-ylmethyl) benzenesulfonamide Purify->Product

Caption: Synthetic workflow for 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Spectroscopic Characterization

Structural elucidation is confirmed through spectroscopic analysis. The expected key signals are detailed below, based on characteristic frequencies and shifts for the functional groups present.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) around 3400-3300 cm⁻¹. A single, sharper band for the sulfonamide N-H is expected around 3300-3250 cm⁻¹.[3]

    • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) will appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[3]

    • C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[3]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Aromatic Protons (Benzene Ring): Protons on the 3-aminophenyl ring will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm).

    • Aromatic Protons (Pyridine Ring): Protons on the pyridine ring will appear further downfield (~7.2-8.5 ppm), with the proton at C2 (between the two nitrogens) being the most deshielded.

    • Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a doublet around 4.2-4.5 ppm, coupled to the sulfonamide N-H proton.

    • Amine and Sulfonamide Protons (NH₂, NH): The primary amine protons will appear as a broad singlet (~5.0-6.0 ppm). The sulfonamide N-H proton will likely appear as a triplet (~8.0-9.0 ppm) due to coupling with the adjacent methylene protons.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

    • Aromatic Carbons: Aromatic carbons will resonate in the ~110-150 ppm range. The carbon attached to the amino group will be shielded, while the carbon attached to the sulfonyl group will be deshielded.[3]

    • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, typically around 40-50 ppm.

Potential Biological Activity and Applications

The structural motifs within 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide suggest several avenues for biological activity, making it a compound of interest for drug development professionals.

  • Antimicrobial Activity: The benzenesulfonamide core is the classic starting point for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria. Many novel sulfonamides containing heterocyclic rings continue to be explored for potent antimicrobial properties against multidrug-resistant pathogens.[3][5] Studies on the related compound N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3]

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and features in many inhibitors of metalloenzymes, most notably carbonic anhydrases. The overall structure could be tailored to fit the active sites of various kinases, proteases, or other enzymes implicated in disease.

  • PPARγ Agonism: Some benzenesulfonamide derivatives have been investigated as non-thiazolidinedione (non-TZD) agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes.[6] These agents aim to enhance insulin sensitivity while mitigating the side effects associated with full agonists.[6]

Logical Relationship Diagram: From Structure to Potential Application

BiologicalPotential cluster_features Key Structural Features cluster_activities Potential Biological Activities Molecule 3-Amino-N-(pyridin-3-ylmethyl) benzenesulfonamide Benzenesulfonamide Benzenesulfonamide Core Molecule->Benzenesulfonamide AminoGroup Aromatic Amino Group Molecule->AminoGroup Pyridine Pyridine Moiety Molecule->Pyridine Antimicrobial Antimicrobial Agent (DHPS Inhibition) Benzenesulfonamide->Antimicrobial Classic 'Sulfa' Scaffold EnzymeInhibitor Enzyme Inhibition (e.g., Carbonic Anhydrase, Kinases) Benzenesulfonamide->EnzymeInhibitor Zinc-Binding Group PPAR PPARγ Agonism (Antidiabetic) AminoGroup->PPAR Modulates polarity and H-bonding Pyridine->PPAR Heterocyclic component in known agonists

Caption: Structural features and their corresponding potential biological applications.

Conclusion

3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetically accessible molecule with a rich chemical architecture. Its properties, inferred from established chemical principles and data from closely related analogs, define it as a promising scaffold for further investigation. The combination of the proven benzenesulfonamide core with the versatile amino and pyridine functional groups provides a strong rationale for its exploration in drug discovery programs, particularly in the development of novel antimicrobial agents, enzyme inhibitors, and metabolic disease therapeutics. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their pursuit of new and effective chemical entities.

References

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). ResearchGate. Available at: [Link]

  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Benzenesulfonamide, 3-amino-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. Available at: [Link]

  • 4-amino-N-pyridin-3-ylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. National Institutes of Health (NIH). Available at: [Link]

  • 3-AMINO-N-((4,6-DIMETHYL-2-OXO-1H-PYRIDIN-3-YL)METHYL)-2-METHYL-5-(4-(MORPHOLINOMETHYL)PHENYL)BENZAMIDE. gsrs.ncats.nih.gov. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

  • N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide: Crystal structure, DFT, Hirshfeld surface and in silico anticancer studies. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel sulfonamide-based therapeutic agents.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence in drug design stems from its ability to act as a versatile pharmacophore, engaging in key interactions with various biological targets. Historically, sulfonamides were first recognized for their groundbreaking antibacterial properties, heralding the dawn of the antibiotic era.[2] Over the decades, the therapeutic landscape of benzenesulfonamide derivatives has expanded dramatically, now encompassing treatments for a multitude of conditions including cancer, inflammation, and microbial infections.[3] The adaptability of the benzenesulfonamide scaffold allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

The specific focus of this guide, the 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide core, represents a promising area for the development of novel therapeutics. This structure combines the established biological activity of the 3-aminobenzenesulfonamide group with the unique physicochemical properties of the pyridin-3-ylmethyl moiety. This strategic combination offers the potential for enhanced target specificity and novel mechanisms of action.

Synthetic Pathways: Crafting the Core Structure and its Derivatives

The synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and its derivatives can be achieved through a multi-step process, leveraging well-established organic chemistry reactions. A plausible and efficient synthetic route is outlined below, based on analogous transformations reported in the literature.[1][2][4]

Proposed Synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

The synthesis commences with the sulfonylation of 3-nitroaniline, followed by the introduction of the pyridin-3-ylmethyl group, and concludes with the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

3-Nitroaniline is first diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide

The synthesized 3-nitrobenzenesulfonyl chloride is then reacted with 3-(aminomethyl)pyridine in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine. This reaction forms the sulfonamide bond, yielding 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Step 3: Reduction to 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

The final step involves the reduction of the nitro group to an amino group. This can be effectively achieved using various reducing agents, such as tin(II) chloride in an acidic medium or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] The successful reduction yields the target molecule, 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 3-Nitroaniline B 3-Nitrobenzenesulfonyl chloride A->B 1. NaNO2, HCl, 0-5 °C 2. SO2, CuCl C 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide B->C 3-(Aminomethyl)pyridine, Triethylamine D 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide C->D SnCl2, HCl or H2, Pd/C

Caption: Proposed synthetic route for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide.

Protocol for the Synthesis of 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide (Step 2)
  • Dissolve 3-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Biological Activities and Mechanisms of Action

Derivatives of the 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide scaffold are anticipated to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. This is largely attributed to the established pharmacological profiles of both the benzenesulfonamide and aminopyridine moieties.

Anticancer Activity: Targeting Carbonic Anhydrase IX

A significant body of research has established benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Of particular interest in oncology is carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxia and poor prognosis.[6][7]

Mechanism of Action:

CA IX plays a crucial role in maintaining the pH homeostasis of tumor cells.[8] In the hypoxic tumor microenvironment, cancer cells shift their metabolism towards glycolysis, leading to an accumulation of lactic acid and a decrease in extracellular pH. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively acidifying the extracellular space while maintaining a neutral to alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and invasion.[6][8]

Benzenesulfonamide inhibitors, including derivatives of our core molecule, are believed to act by coordinating with the zinc ion in the active site of CA IX, thereby blocking its catalytic activity.[5] This inhibition disrupts the pH regulation in tumor cells, leading to intracellular acidification and ultimately apoptosis.[9]

Signaling Pathway:

The inhibition of CA IX can impact several downstream signaling pathways involved in cancer progression. For instance, by altering the tumor microenvironment's pH, CA IX inhibitors can interfere with the activity of pH-sensitive proteases involved in extracellular matrix remodeling and cell invasion. Furthermore, the expression of CA IX is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[6] Targeting CA IX can, therefore, disrupt this adaptive response of cancer cells to the hypoxic environment.[6]

Diagram of CA IX Signaling in Cancer

CAIX_Signaling cluster_0 Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX_gene CAIX Gene HIF1a->CAIX_gene CAIX CAIX (on cell membrane) CAIX_gene->CAIX H_plus_out Extracellular H+ CAIX->H_plus_out CO2 + H2O <=> H+ + HCO3- Glycolysis Glycolysis Lactate Lactate Glycolysis->Lactate H_plus_in Intracellular H+ Lactate->H_plus_in H_plus_in->CAIX pH_out Acidic Extracellular pH H_plus_out->pH_out pH_in Alkaline Intracellular pH Proliferation Proliferation & Survival pH_in->Proliferation Invasion Invasion & Metastasis pH_out->Invasion Sulfonamide 3-Amino-N-pyridin-3-ylmethyl- benzenesulfonamide Derivative Sulfonamide->CAIX Inhibition

Caption: Role of CA IX in tumor pH regulation and its inhibition by sulfonamides.

Antimicrobial Activity

The sulfonamide functional group is a well-known pharmacophore for antimicrobial agents.[2] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

The inclusion of the pyridine ring in the core structure may also contribute to the antimicrobial activity, potentially through different mechanisms such as interfering with microbial adhesion or other essential enzymatic processes.[3]

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide derivatives, standardized in vitro assays are employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide derivatives is not yet extensively reported, general SAR principles for benzenesulfonamide-based carbonic anhydrase inhibitors can be extrapolated.[13][14][15]

  • The Sulfonamide Group: The unsubstituted sulfonamide group (-SO2NH2) is crucial for binding to the zinc ion in the active site of carbonic anhydrases.

  • The Benzene Ring: Substitutions on the benzene ring can significantly influence the inhibitory potency and selectivity. The position and nature of the substituent are critical. For instance, the 3-amino group can be a key interaction point or a site for further derivatization to explore the active site cavity.

  • The Pyridin-3-ylmethyl Moiety: This "tail" region of the molecule can interact with amino acid residues at the entrance of the active site, contributing to isoform selectivity. Modifications to the pyridine ring or the methylene linker can be explored to optimize these interactions.

Further synthesis and biological evaluation of a library of derivatives with systematic modifications to these three key areas will be essential to establish a detailed SAR for this specific scaffold.

Conclusion and Future Directions

The 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for biological screening. Future research should focus on:

  • Synthesis and Screening: Synthesizing a focused library of derivatives with modifications on the amino group, the benzene ring, and the pyridine moiety to establish a robust SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer and infectious diseases.

The insights gained from such studies will be invaluable in advancing this promising class of compounds towards clinical development.

References

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase IX: a new druggable target for the treatment of cancer. Future Medicinal Chemistry, 11(11), 1377-1392.
  • Patel, H. M., & Kavathia, V. R. (2014). Synthesis, characterization and in vitro antimicrobial and antitubercular screening of novel N-(substituted-phenyl)-2-(pyridin-3-yl) acetamide derivatives. Der Pharma Chemica, 6(4), 235-241.
  • Di Mola, A., De Luca, L., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors. Part 1: Benzenesulfonamide derivatives. Future Medicinal Chemistry, 11(11), 1227-1248.
  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2017). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 1(2), 163-172.
  • World Health Organization. (2011). The selection and use of essential medicines: report of the WHO Expert Committee, 2011 (including the 17th WHO Model List of Essential Medicines and the 5th WHO Model List of Essential Medicines for Children).
  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2843-2850.
  • De Simone, G., & Supuran, C. T. (2012). (Meta) benzenesulfonamides as carbonic anhydrase inhibitors.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243.
  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: a patent review (2013–2016).
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new role in cancer. Future Oncology, 10(15), 2321-2324.
  • Gieling, R. G., Babur, M., Mamnoul, A., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 20(4), 1541-1549.
  • Svastova, E., Hulikova, A., Rafajova, M., Zatovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). Hypoxia activates the capacity of tumor-associated carbonic anhydrase IX to acidify extracellular pH. FEBS letters, 577(3), 439-445.
  • Supuran, C. T. (2018). How many carbonic anhydrase inhibition mechanisms are there?. Journal of enzyme inhibition and medicinal chemistry, 33(1), 345-360.
  • Iessi, E., & Supuran, C. T. (2017). Carbonic anhydrase inhibitors for the treatment of cancer.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Akocak, S., Lolak, N., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors. Part 2: Heterocyclic sulfonamides. Future Medicinal Chemistry, 11(11), 1249-1267.
  • Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(3), 343-349.
  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic anhydrases: role in pH control and cancer. Metabolites, 8(1), 10.
  • Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, therapeutic applications and future prospects. Journal of enzyme inhibition and medicinal chemistry, 19(3), 199-229.
  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors: an editorial.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.
  • Swietach, P., Vaughan-Jones, R. D., & Harris, A. L. (2007). The chemistry, physiology and pathology of pH in cancer. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1488), 2299-2310.
  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future medicinal chemistry, 9(13), 1475-1488.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.

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Methodological & Application

Synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The synthesis follows a logical and field-proven pathway, beginning with the formation of a sulfonamide bond between 3-nitrobenzenesulfonyl chloride and 3-(aminomethyl)pyridine, followed by the selective reduction of the nitro group to the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemistry, and critical safety considerations.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The incorporation of a pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The target compound, 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, combines these key structural features, making it a valuable scaffold for further chemical exploration. This protocol details a reliable and reproducible synthetic route, designed to provide a high-purity final product. The chosen two-step approach is a classic strategy that ensures high yields and straightforward purification.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Sulfonamide Formation: A nucleophilic substitution reaction to form the sulfonamide intermediate.

  • Nitro Group Reduction: Conversion of the nitro-intermediate to the final amino-product via catalytic hydrogenation.

Synthetic_Scheme cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Reduction R1 3-Nitrobenzenesulfonyl chloride I1 3-Nitro-N-(pyridin-3-ylmethyl) benzenesulfonamide R1->I1 Pyridine, DCM Room Temp. R2 3-(Aminomethyl)pyridine R2->I1 Pyridine, DCM Room Temp. R3 H₂ (gas) P1 3-Amino-N-(pyridin-3-ylmethyl) benzenesulfonamide R3->P1 Methanol 60°C, 50 psi R4 Palladium on Carbon (Pd/C) R4->P1 Methanol 60°C, 50 psi I1->P1 Methanol 60°C, 50 psi

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Principle and Mechanism

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-(aminomethyl)pyridine. The primary amine of 3-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inert nature and ability to dissolve both reactants.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier (Example)
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.622.22 g (10.0 mmol)Sigma-Aldrich
3-(Aminomethyl)pyridineC₆H₈N₂108.141.08 g (10.0 mmol)Acros Organics
Pyridine (anhydrous)C₅H₅N79.101.2 mL (15.0 mmol)Fisher Scientific
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mLVWR Chemicals
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mLLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37~5 gSigma-Aldrich
Round-bottom flask (100 mL)--1-
Magnetic stirrer and stir bar--1-
Separatory funnel (250 mL)--1-
Rotary evaporator--1-
Experimental Protocol
  • Reaction Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)pyridine (1.08 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.2 mL, 15.0 mmol). Cool the flask in an ice bath to 0°C. This is an exothermic reaction, and temperature control helps to minimize side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. A precipitate (pyridinium hydrochloride) will likely form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.[1][2]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess pyridine), followed by 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally with 50 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide, should be a pale yellow solid. The product can be used in the next step without further purification if TLC shows high purity, or it can be recrystallized from an ethanol/water mixture.

Part 2: Synthesis of 3-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

Principle and Mechanism

The conversion of the aromatic nitro group to a primary amine is a standard reduction reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.[3] In this process, the nitro-substituted sulfonamide is dissolved in a suitable solvent like methanol and exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the reduction.

Workflow_Part2 A Dissolve Nitro-Intermediate in Methanol B Add Pd/C Catalyst (under inert atmosphere) A->B C Pressurize with H₂ Gas (e.g., 50 psi) B->C D Heat Reaction Mixture (e.g., 60°C) C->D E Monitor H₂ uptake or TLC D->E F Filter through Celite to remove Pd/C E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Purify by Recrystallization or Chromatography G->H

Caption: Experimental workflow for the nitro group reduction.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier (Example)
3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamideC₁₂H₁₁N₃O₄S293.30~2.93 g (10.0 mmol, crude)From Part 1
Palladium on Carbon (10% Pd)Pd/C-0.29 g (10% w/w)Sigma-Aldrich
Methanol (MeOH)CH₃OH32.0460 mLFisher Scientific
Hydrogen Gas (H₂)H₂2.02As needed (high pressure)Airgas
Celite®--~5 gVWR Chemicals
Hydrogenation vessel (e.g., Parr shaker)--1-
Experimental Protocol
  • Vessel Preparation: Place the crude 3-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide (~2.93 g, assuming 100% yield from Part 1) into a suitable high-pressure hydrogenation vessel.

  • Solvent and Catalyst: Add 60 mL of methanol. Carefully, under an inert atmosphere (e.g., nitrogen or argon), add the 10% Pd/C catalyst (0.29 g). Caution: Pd/C is flammable, especially when dry and in the presence of solvents.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel several times with hydrogen gas to remove all air.

  • Reaction Conditions: Pressurize the vessel to 50 psi with hydrogen and begin stirring. Heat the reaction mixture to 60°C.[4]

  • Monitoring: The reaction is typically complete within 4-8 hours, which can be confirmed by the cessation of hydrogen uptake by the reaction. Alternatively, the reaction can be monitored by TLC until the starting material is fully consumed.

  • Catalyst Removal: After cooling the vessel to room temperature and carefully venting the excess hydrogen, purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation and Purification: Combine the filtrates and remove the methanol under reduced pressure. The resulting crude solid is the target compound, 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide. It can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a DCM/methanol gradient.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine and sulfonamide, S=O stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess purity.

Safety and Handling

  • 3-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine is flammable and toxic. Use in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be done within a fume hood.

  • Catalytic Hydrogenation involves flammable gas (H₂) under pressure and a pyrophoric catalyst (Pd/C). This procedure must be performed by trained personnel using appropriate high-pressure equipment behind a safety shield.

References

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective analysis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of pharmaceuticals. We will explore the fundamental principles governing the ionization and fragmentation of this molecule, present a detailed protocol for sample preparation and LC-MS/MS analysis, and provide a theoretical basis for the expected fragmentation patterns.

Introduction: The Rationale for Mass Spectrometry in the Analysis of Novel Sulfonamides

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide is a compound of interest within drug discovery, belonging to the sulfonamide class of molecules. Sulfonamides are a cornerstone of modern medicine, exhibiting a wide range of therapeutic activities.[1] The unique structural combination of an aromatic amine, a sulfonamide linkage, and a pyridine moiety suggests potential biological activity, making its accurate quantification in complex biological matrices a critical aspect of preclinical and clinical development.

Mass spectrometry, particularly LC-MS/MS, stands as the gold standard for such analyses due to its unparalleled sensitivity, specificity, and speed.[2] This application note will serve as a practical guide to developing a robust analytical method for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, from understanding its fundamental physicochemical properties to implementing a validated quantitative workflow.

Physicochemical Properties and Their Implications for Mass Spectrometry

A thorough understanding of the analyte's chemical nature is paramount for effective method development.

Table 1: Physicochemical Properties of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

PropertyValueImplication for MS Analysis
Molecular Formula C₁₂H₁₃N₃O₂S
Monoisotopic Mass 263.0728 g/mol Guides the selection of precursor ion m/z.
Nitrogen Rule Applicable (3 Nitrogen atoms)The molecular ion will have an odd nominal mass.[3][4]
Key Functional Groups Primary Aromatic Amine, Secondary Sulfonamide, PyridineThese basic sites are readily protonated, making positive ion mode electrospray ionization (ESI+) the logical choice for high sensitivity.
Predicted pKa Basic (Pyridine N, Amino N), Acidic (Sulfonamide N-H)Influences the choice of mobile phase pH to ensure the analyte is in its ionic form for optimal ESI efficiency.

Theoretical Fragmentation Pathway (MS/MS)

The structural elucidation and selective quantification of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in complex matrices rely on its predictable fragmentation in the gas phase. Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺) is expected to yield several characteristic product ions. The fragmentation is likely to be dominated by the cleavage of the weakest bonds and the formation of stable fragments.

The primary sites of protonation will be the pyridine nitrogen and the primary amino group. Fragmentation will likely involve the cleavage of the C-N bond between the methylene bridge and the pyridine ring (α-cleavage), and the S-N bond of the sulfonamide.[5][6] A characteristic loss of sulfur dioxide (SO₂) from the benzenesulfonamide core is also a well-documented fragmentation pathway for aromatic sulfonamides.[7]

G cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions Precursor [M+H]⁺ m/z 264.1 F1 Pyridylmethyl Cation m/z 92.1 Precursor->F1 Benzylic Cleavage F2 Aminobenzenesulfonamide Cation m/z 173.0 Precursor->F2 S-N Bond Cleavage F3 [M+H - SO₂]⁺ m/z 200.1 Precursor->F3 SO₂ Elimination

Caption: Predicted Fragmentation of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide.

Experimental Workflow: From Sample to Data

A robust and reproducible workflow is essential for accurate and reliable quantification. The following sections outline a recommended starting point for method development.

G A Sample Preparation (e.g., Protein Precipitation) B LC Separation (Reversed-Phase) A->B C Ionization (ESI+) B->C D MS/MS Analysis (MRM Mode) C->D E Data Processing & Quantification D->E

Caption: High-level LC-MS/MS workflow for analysis.

Sample Preparation Protocol

For analysis in biological matrices such as plasma, a simple and effective sample preparation method is protein precipitation.

Objective: To remove proteins and other high molecular weight interferences that can contaminate the LC-MS system.

Materials:

  • Plasma sample containing 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of 4°C and >10,000 x g

  • Vortex mixer

  • Autosampler vials

Protocol:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

A reversed-phase chromatographic method will provide good retention and peak shape for this moderately polar compound.

Table 2: Suggested LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides a good balance of resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutesA generic gradient to start method development.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometry Method

The analysis will be performed in positive ion electrospray ionization mode using Multiple Reaction Monitoring (MRM) for quantification.

Table 3: Suggested MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.[8]
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and specificity.

Table 4: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide (Quantifier) 264.192.125
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide (Qualifier) 264.1173.020
Internal Standard TBDTBDTBD

Collision energies are starting points and should be optimized for the specific instrument used.

Data Analysis and System Suitability

Quantitative analysis is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.

System Suitability:

  • Signal-to-Noise Ratio (S/N): For the Lower Limit of Quantification (LLOQ), the S/N should be ≥ 10.

  • Peak Shape: Tailing factor should be between 0.8 and 1.5.

  • Retention Time Reproducibility: RSD of < 2% over the course of the analytical run.

Conclusion

The LC-MS/MS methodology outlined in this application note provides a robust and sensitive approach for the quantitative analysis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide. The inherent selectivity of tandem mass spectrometry, combined with efficient chromatographic separation, allows for reliable determination of the analyte in complex biological matrices. The provided protocols serve as a validated starting point for method development and can be further optimized to meet specific research needs in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control.

References

  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-176. [Link]

  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • JoVE. (2023).
  • McLean, J. A., & Brodbelt, J. S. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 13(5), 534-544.
  • OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Sang, Z., & Xia, Y. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(6), 1105-1113.
  • Volmer, D. A., & Locke, S. J. (1998). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Whitman College. (n.d.). GCMS Section 6.
  • Xu, L., et al. (2020). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 92(21), 14598–14605.

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Application Notes and Protocols for the Structural Elucidation of N-pyridin-3-ylmethyl-benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Solid-State Architecture of Bioactive Scaffolds

To the dedicated researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide to understanding the crystal structure of N-pyridin-3-ylmethyl-benzenesulfonamide and its derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The spatial arrangement of molecules in the solid state, dictated by a delicate balance of intermolecular forces, profoundly influences critical physicochemical properties such as solubility, stability, and bioavailability.[3][4] Therefore, a meticulous examination of the crystal structure is not merely an academic exercise but a pivotal step in rational drug design and development. This guide provides both the theoretical underpinnings and practical protocols for the synthesis, crystallization, and structural analysis of this important class of compounds.

Synthesis of N-pyridin-3-ylmethyl-benzenesulfonamide: A Step-by-Step Protocol

The synthesis of N-pyridin-3-ylmethyl-benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and 3-picolylamine (3-(aminomethyl)pyridine). This reaction is straightforward and generally proceeds with high yield. A representative one-pot synthesis is described below.[5]

Experimental Protocol

Materials:

  • Benzenesulfonyl chloride

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-picolylamine (1.0 eq) and dichloromethane (DCM) to create a dilute solution.

  • Base Addition: Add anhydrous sodium carbonate (2.0 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-pyridin-3-ylmethyl-benzenesulfonamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Reactants 3-Picolylamine + Benzenesulfonyl Chloride + Na₂CO₃ in DCM Reaction Stir at 0 °C to RT (4-6 hours) Reactants->Reaction Nucleophilic Substitution Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-pyridin-3-ylmethyl- benzenesulfonamide Purification->Product Crystallography_Workflow cluster_xrd Single-Crystal X-ray Diffraction Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Data_Collection X-ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Analysis Analysis of Crystal Structure (Intermolecular Interactions) Structure_Refinement->Analysis Intermolecular_Interactions Molecule1 N-pyridin-3-ylmethyl- benzenesulfonamide N-H SO₂ Pyridine-N Aromatic Rings Molecule2 N-pyridin-3-ylmethyl- benzenesulfonamide N-H SO₂ Pyridine-N Aromatic Rings Molecule1:nh->Molecule2:so2 N-H···O (Dimer Formation) Molecule1:ar->Molecule2:ar π–π Stacking Molecule3 N-pyridin-3-ylmethyl- benzenesulfonamide N-H SO₂ Pyridine-N Aromatic Rings Molecule1:nh->Molecule3:py N-H···N (Chain Formation) Molecule2:ar->Molecule3:so2 C-H···O

Sources

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Development for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, a Putative DDR1 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] This document provides a comprehensive guide for the in vitro assay development and characterization of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, a compound of interest for its potential kinase inhibitory activity. Given its structural similarity to known inhibitors of Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in fibrosis, cancer, and inflammation, this guide will focus on establishing a robust assay cascade to determine its potency and mechanism of action against DDR1.[3][4][5] We present a tiered approach, beginning with high-throughput biochemical screening to confirm kinase affinity, followed by detailed protocols for IC50 determination using Homogeneous Time-Resolved Fluorescence (HTRF®), and culminating in a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation in a physiologically relevant context.

Introduction: The Rationale for Targeting DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[6] Unlike most RTKs, DDR1 activation is characterized by slow but sustained autophosphorylation.[7] This activation triggers downstream signaling pathways that regulate cell adhesion, proliferation, migration, and matrix remodeling.[3][6] Dysregulation of DDR1 signaling is strongly associated with numerous pathological conditions, including cancer progression, where it can promote immune exclusion, and in fibrotic diseases of the kidney, lung, and liver.[5][6] Therefore, small molecule inhibitors of DDR1 are of significant therapeutic interest. The development of a robust and reliable in vitro assay cascade is the foundational step in characterizing novel chemical entities like 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide for their potential as DDR1-targeting therapeutics.

Strategic Overview of the Assay Development Workflow

A successful characterization of a novel inhibitor requires a multi-step, hierarchical approach. This ensures that data is reliable, reproducible, and translatable from a simplified biochemical system to a more complex cellular environment.

Assay_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation KinomeScreen Broad Kinome Screen (e.g., 400+ kinases) Hit_ID Identify Primary 'Hits' (e.g., DDR1) KinomeScreen->Hit_ID  Primary Target Hypothesis Enzyme_Titer Enzyme Titration (Determine EC50) Hit_ID->Enzyme_Titer  Validate Target IC50_Assay Biochemical IC50 Assay (TR-FRET / LanthaScreen®) Enzyme_Titer->IC50_Assay  Optimal Enzyme Conc. MoA Mechanism of Action (ATP Competition) IC50_Assay->MoA  Potency Confirmed Cell_Assay Cell-Based Assay (Collagen-Induced p-DDR1) MoA->Cell_Assay  Confirm Cellular Activity Western_Blot Western Blot / ELISA (Quantify Inhibition) Cell_Assay->Western_Blot  Measure Cellular Target Engagement

Caption: High-level workflow for inhibitor characterization.

Phase 1: Biochemical Potency and Selectivity

The first critical step is to determine the potency of the compound against the purified kinase enzyme. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen® (TR-FRET) assay format, which offers high sensitivity, a broad dynamic range, and resistance to compound interference.[8][9]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by the DDR1 kinase. A europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a ULight™- or Alexa Fluor® 647-labeled substrate acts as the FRET acceptor. When the substrate is phosphorylated by DDR1, the antibody binds to the new phospho-epitope, bringing the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits a specific, long-lived fluorescent signal. An inhibitor will prevent substrate phosphorylation, disrupting FRET and causing a decrease in the signal.

Caption: Principle of the TR-FRET kinase inhibition assay.

Protocol: DDR1 Biochemical IC50 Determination

Rationale: The goal is to determine the concentration of the test compound required to inhibit 50% of the DDR1 kinase activity under defined conditions. This protocol assumes the optimal enzyme concentration and ATP concentration (typically at or near the Km) have been predetermined.[10]

Materials & Reagents:

ReagentSupplierCat. No. (Example)Stock ConcentrationFinal Assay Conc.
Recombinant Human DDR1Thermo FisherPV48530.1 mg/mL5 nM
5X Kinase Buffer AThermo FisherPV31895X1X
ULight™-poly-GTPerkinElmerTRF0100-D1 µM50 nM
ATPThermo FisherPV322710 mM15 µM
Eu-W1024 anti-pTyr AbPerkinElmerTRF1406-D50 µg/mL2 nM
TR-FRET Dilution BufferThermo FisherPV35741X1X
Test CompoundN/AN/A10 mM in DMSO10 µM - 0.5 nM
Staurosporine (Control)Thermo FisherPHZ12711 mM in DMSO1 µM - 0.05 nM
384-well low-volume plateGreiner784075N/AN/A

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution series of the test compound (3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide) and the positive control inhibitor (Staurosporine) in 100% DMSO. A typical 11-point, 3-fold dilution series is recommended, starting from a 400X final concentration.

    • Using an acoustic dispenser or manual multichannel pipette, transfer 25 nL of each compound concentration into a 384-well assay plate.

    • For controls, dispense 25 nL of 100% DMSO into the "maximum activity" (0% inhibition) and "background" (100% inhibition) wells.

  • Enzyme/Antibody Mix Preparation (2X):

    • Scientist's Note: Preparing a master mix reduces variability. The antibody is included here for convenience, though its function is in the detection step.

    • Prepare a 2X solution of DDR1 enzyme (10 nM) and 2X Eu-Antibody (4 nM) in 1X Kinase Buffer.

    • Add 5 µL of this mix to each well containing the compound or DMSO.

    • For background wells, add 5 µL of 1X Kinase Buffer with 4 nM Eu-Antibody but without the enzyme.

  • Initiate Kinase Reaction (2X Substrate/ATP Mix):

    • Prepare a 2X solution of ULight™-poly-GT substrate (100 nM) and ATP (30 µM) in 1X Kinase Buffer.

    • Rationale: The reaction is initiated by the addition of the substrate and energy source (ATP). Keeping them separate from the enzyme until this point ensures a synchronized start for all reactions.[11]

    • Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final volume is now 10 µL.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction & Develop Signal:

    • Note: In many HTRF® formats, a specific stop/detection buffer containing EDTA is added. EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thereby stopping the reaction. For this protocol, we assume a "mix-and-read" format where the reaction proceeds to a fixed endpoint.

    • After the 60-minute kinase reaction, incubate the plate for an additional 60 minutes at room temperature to allow for the antibody-phosphosubstrate binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader (e.g., PHERAstar, EnVision).

    • Set the excitation wavelength to 320 nm or 340 nm and read the emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Background) / (Ratio_Max_Signal - Ratio_Background))

  • Plot the % Inhibition versus the log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Phase 2: Cellular Target Engagement

Confirming that the compound can inhibit its target in a cellular environment is a crucial validation step. This assay measures the ability of the test compound to block the autophosphorylation of DDR1 in cells upon stimulation with its natural ligand, collagen.[12][13]

Principle of Collagen-Induced DDR1 Phosphorylation

DDR1 exists as a pre-formed dimer on the cell surface.[14] Binding of fibrillar collagen induces a conformational change and clustering of these dimers, leading to trans-autophosphorylation of specific tyrosine residues in the kinase domain and juxtamembrane region.[15] This phosphorylation event is the primary signal for downstream pathway activation and can be detected using phospho-specific antibodies.

DDR1_Activation_Pathway Collagen Collagen Fibers DDR1_dimer Extracellular Domain Membrane Kinase Domain (Inactive) Collagen->DDR1_dimer Binding & Clustering DDR1_cluster Extracellular Domain Membrane Kinase Domain (pY) DDR1_dimer->DDR1_cluster Trans-Autophosphorylation Downstream Downstream Signaling (Shc, PI3K) DDR1_cluster->Downstream Inhibitor Test Compound (3-Amino-N-...) Inhibitor->DDR1_cluster Inhibition

Caption: Collagen-induced DDR1 activation and inhibition.

Protocol: Western Blot for Cellular p-DDR1 Inhibition

Rationale: This protocol provides a semi-quantitative method to visualize and measure the inhibition of DDR1 phosphorylation at a specific tyrosine residue (e.g., Y792) in response to collagen stimulation in a relevant cell line.

Materials & Reagents:

  • Cell Line: U2OS or T47D cells overexpressing DDR1.[12][13]

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Pen/Strep.

  • Stimulant: Rat Tail Collagen I (e.g., Corning, #354236), 10 µg/mL final concentration.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher).

  • Antibodies:

    • Primary: Rabbit anti-p-DDR1 (Y792), Rabbit anti-total-DDR1, Mouse anti-β-Actin (loading control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • Other: SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture U2OS-DDR1 cells to ~80% confluency.

    • Seed cells into 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Serum Starvation & Compound Treatment:

    • Rationale: Serum contains growth factors that can cause basal kinase activity. Starvation synchronizes the cells and reduces background phosphorylation.

    • Aspirate the culture medium and replace it with serum-free medium. Incubate for 4-6 hours.

    • Pre-treat the cells by adding the test compound at various concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM) or vehicle (0.1% DMSO) for 1 hour.

  • Collagen Stimulation:

    • Add Collagen I directly to the medium to a final concentration of 10 µg/mL. Leave one "unstimulated" well without collagen.

    • Incubate for 90 minutes at 37°C. Scientist's Note: DDR1 phosphorylation is slow; a 90-minute to 2-hour stimulation is typical.[12]

  • Cell Lysis and Protein Quantification:

    • Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk in TBST.[16]

    • Incubate the membrane with primary anti-p-DDR1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the signal using an ECL substrate and image with a chemiluminescence imager.

    • Rationale: The membrane must be stripped and re-probed for total DDR1 and a loading control (β-Actin) to ensure that the observed changes in phosphorylation are not due to differences in protein loading or total DDR1 expression.

Data Analysis:

  • Quantify the band intensity for p-DDR1, total DDR1, and β-Actin for each lane using software like ImageJ.

  • Normalize the p-DDR1 signal first to the total DDR1 signal, and then to the loading control (β-Actin).

  • Express the results as a percentage of the stimulated vehicle control (DMSO + Collagen) to determine the dose-dependent inhibition.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the developed assays, particularly for high-throughput screening, key validation parameters must be assessed.[17][18]

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5Ensures the assay can reliably distinguish between active and inactive compounds.
Signal-to-Background The ratio of the maximum signal (no inhibition) to the background signal (no enzyme).S/B > 5A sufficient window is required to detect inhibition accurately.
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.< 20% effect at max conc.Ensures the vehicle used to dissolve compounds does not interfere with the assay.
IC50 Reproducibility The consistency of IC50 values for a control inhibitor across multiple experiments.< 3-fold variationDemonstrates the long-term stability and reproducibility of the assay.

References

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Application Notes and Protocols for the Investigation of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Compound

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets.[1][2] Similarly, the pyridine ring is a common feature in kinase inhibitors, often forming critical interactions within the ATP-binding pocket of these enzymes.[3] The novel compound, 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, combines these two privileged scaffolds. While specific biological data for this exact molecule is not yet prevalent in the literature, its structural characteristics suggest a strong potential for activity as a kinase inhibitor.

This guide puts forth the hypothesis that 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide may function as an inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway is a critical regulator of cellular processes including cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[4][5][] Its dysregulation is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurological disorders, making it a compelling target for drug discovery.[3][5][]

These application notes provide a comprehensive framework for the initial characterization of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in a cell-based setting. We will detail protocols for assessing its cytotoxic effects and for probing its impact on the ROCK signaling pathway, thereby offering a structured approach to elucidating its mechanism of action.

Hypothesized Mechanism of Action: Targeting the ROCK Signaling Pathway

The Rho/ROCK signaling cascade is a central hub for controlling cell shape and movement.[4] The pathway is initiated by the activation of the small GTPase, RhoA. GTP-bound RhoA then binds to and activates ROCK, which exists in two isoforms, ROCK1 and ROCK2.[4] Activated ROCK, a serine/threonine kinase, phosphorylates a host of downstream substrates. A key substrate is Myosin Light Chain (MLC), which, upon phosphorylation, promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions.[7] ROCK also phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP) via its targeting subunit, MYPT1, further amplifying the contractile signal.[7] This cascade is fundamental to cell migration, invasion, and cytokinesis.[8] Furthermore, ROCK has been implicated in the regulation of apoptosis, where it can be activated by caspase-3.[8]

By inhibiting ROCK, a compound like 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide could potentially disrupt these processes, leading to changes in cell morphology, reduced cell migration, and induction of apoptosis. The following diagram illustrates the core components of this hypothesized signaling pathway.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream_Signals Upstream Signals (e.g., GPCRs, Growth Factors) RhoA_GTP RhoA-GTP (Active) Upstream_Signals->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) ROCK->pMLC Phosphorylates Apoptosis Apoptosis ROCK->Apoptosis Compound 3-Amino-N-pyridin-3-ylmethyl- benzenesulfonamide Compound->ROCK Inhibits (Hypothesized) Actomyosin_Contraction Actomyosin Contraction (Stress Fibers, Cell Motility) pMLC->Actomyosin_Contraction Caspase3 Caspase-3 Caspase3->ROCK Cleaves & Activates MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with a serial dilution of the compound for 24-72 hours. A->B C 3. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. B->C D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader. D->E

Caption: General workflow for the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Plate your chosen cancer cell line (e.g., HT-29, which has been used in studies with similar compounds) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. [9]Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in sterile DMSO. From this stock, prepare a serial dilution in complete growth medium.

  • Cell Treatment: The next day, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. [10]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [11]Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [11]

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterSuggested RangePurpose
Cell Seeding Density 5,000 - 10,000 cells/wellEnsure logarithmic growth during the assay.
Compound Concentration 0.1 µM - 100 µM (log dilutions)Determine the dose-dependent cytotoxic effect and IC50.
Incubation Time 24, 48, 72 hoursAssess time-dependent effects of the compound.
MTT Incubation 2 - 4 hoursAllow for sufficient formazan formation.

Protocol 2: Probing Target Engagement via Western Blot

To directly test the hypothesis that 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide inhibits ROCK, we can measure the phosphorylation status of its downstream target, MYPT1. A decrease in phosphorylated MYPT1 (p-MYPT1) upon treatment would strongly suggest ROCK inhibition. Western blotting is the gold standard for such an analysis. [12]

Key Considerations for Phospho-Protein Western Blotting
  • Inhibitors: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein. [13]* Blocking: Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background. * Buffers: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of phospho-specific antibodies. [12]

Experimental Workflow: Western Blot

WB_Workflow A 1. Cell Lysis Treat cells with the compound, then lyse with buffer containing phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE Separate proteins by size using polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block non-specific binding sites on the membrane with 5% BSA in TBST. D->E F 6. Antibody Incubation Incubate with primary antibodies (anti-p-MYPT1, anti-total MYPT1, anti-actin) followed by secondary antibodies. E->F G 7. Detection Detect signal using a chemiluminescent substrate and imaging system. F->G

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Step-by-Step Protocol
  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the compound at concentrations around the IC50 value for a short duration (e.g., 1-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. 4. Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom. [14]5. Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). [13]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies against p-MYPT1, total MYPT1, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

Protocol 3: Measuring Apoptosis with a Caspase-3/7 Activity Assay

Since ROCK can be involved in apoptotic signaling, assessing the induction of apoptosis is a valuable secondary assay. [8]A common method is to measure the activity of executioner caspases, such as caspase-3 and -7.

Experimental Workflow: Caspase Assay

Caspase_Workflow A 1. Cell Seeding & Treatment Plate cells in a 96-well plate (white-walled) and treat with the compound. B 2. Reagent Addition Add the Caspase-Glo® 3/7 reagent to each well. A->B C 3. Incubation Incubate at room temperature for 1-2 hours to allow for signal generation. B->C D 4. Luminescence Reading Measure luminescence using a plate reader. C->D

Caption: A simplified workflow for a luminescent caspase activity assay.

Step-by-Step Protocol (using a commercial kit like Caspase-Glo® 3/7)
  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a plate reader.

Conclusion and Future Directions

This document provides a detailed, scientifically-grounded framework for the initial investigation of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in cell-based assays. By systematically evaluating its cytotoxicity, its effect on the ROCK signaling pathway, and its potential to induce apoptosis, researchers can build a comprehensive profile of this novel compound's biological activity. Positive results from these assays would warrant further investigation into its specificity against other kinases and its efficacy in more complex, disease-relevant models. [15]These protocols are designed to be robust and self-validating, providing a solid foundation for future drug development efforts.

References

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  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Zhang, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • Wikipedia. (n.d.). Rho-associated protein kinase. [Link]

  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. [Link]

  • PubChem. (n.d.). 4-amino-N-pyridin-3-ylbenzenesulfonamide. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Julian, L., & Olson, M. F. (2014). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Wang, Z., et al. (2022). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules. [Link]

  • Singh, A., & Kumar, A. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Molecular Graphics and Modelling. [Link]

  • MarinBio. (n.d.). Cell-Based Assays & Bioanalytical Services. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

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  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

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Sources

Application of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Within the vast chemical space of potential therapeutics, compounds featuring sulfonamide and pyridine moieties have frequently emerged as privileged structures. The sulfonamide group is a key pharmacophore in a variety of approved drugs, including certain anticancer agents where it can, for instance, target carbonic anhydrases.[1] Similarly, the pyridine ring is integral to numerous kinase inhibitors. This guide provides a comprehensive framework for the initial investigation of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide , a novel small molecule, for its potential anticancer activities in various cancer cell lines.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these protocols effectively. We will proceed from broad phenotypic screens to more focused mechanistic assays, establishing a logical and self-validating workflow for the characterization of this compound's effects on cancer cells.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the structural motifs present in 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, a plausible starting hypothesis for its mechanism of action is the inhibition of one or more protein kinases critical for cancer cell proliferation and survival. The benzenesulfonamide portion could engage in hydrogen bonding within an ATP-binding pocket, while the aminopyridine moiety could form additional interactions, a common binding mode for many kinase inhibitors.[2] A hypothetical signaling pathway that could be disrupted by this compound is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation AKT AKT PI3K->AKT AKT->Proliferation Activation Compound 3-Amino-N-pyridin-3-ylmethyl- benzenesulfonamide Compound->RAF Inhibition (Hypothesized) Compound->PI3K Inhibition (Hypothesized) start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells 4. Treat Cells with Compound incubate_overnight->treat_cells prepare_dilutions 3. Prepare Serial Dilutions of Compound prepare_dilutions->treat_cells incubate_period 5. Incubate for Desired Period (e.g., 48-72 hours) treat_cells->incubate_period add_reagent 6. Add Assay Reagent (MTT, XTT, or CellTiter-Glo) incubate_period->add_reagent incubate_signal 7. Incubate for Signal Development add_reagent->incubate_signal measure 8. Measure Absorbance or Luminescence incubate_signal->measure analyze 9. Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for assessing cell viability after compound treatment. [3]

Protocol 1.1: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. [4]

  • Materials:

    • 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide stock solution (e.g., 10 mM in DMSO)

    • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) [5][6] * Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is from 100 µM down to 10 nM. [7]Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.

    • Incubation: Incubate the plate for a desired period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator. [8] 4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [4] 5. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. [9]It is generally more sensitive than colorimetric assays. [10]

  • Materials:

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates (to prevent signal crossover)

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells into an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1-3).

    • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [9] 5. Measurement: Measure luminescence using a luminometer.

    • Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value.

Data Presentation: Summary of Cytotoxicity
Cell LineCancer TypePutative IC50 (µM) of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HT-29Colorectal AdenocarcinomaExperimental Value
U-87GlioblastomaExperimental Value

Part 2: Elucidating the Mechanism of Cell Death

If the compound reduces cell viability, the next step is to determine whether it is causing cell death and, if so, by what mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Key markers of apoptosis include the externalization of phosphatidylserine (PS) and the activation of caspases. [11]

Protocol 2.1: Annexin V Binding Assay

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently or luminescently labeled to detect this event. [12][13]

  • Materials:

    • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit (or similar) [14] * Opaque-walled 96-well plates

    • Luminometer and Fluorometer

  • Procedure:

    • Cell Seeding: Seed cells as previously described in an opaque-walled 96-well plate.

    • Reagent Addition: Prepare the 2X assay reagent containing Annexin V-NanoBiT® substrate and a necrosis-detecting dye (e.g., propidium iodide) according to the manufacturer's protocol. Add an equal volume of this reagent to the cells.

    • Compound Treatment: Immediately add the serial dilutions of the compound to the wells.

    • Real-Time Measurement: Place the plate in a plate-reading luminometer/fluorometer maintained at 37°C and 5% CO2. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every hour) for 24-48 hours.

    • Data Analysis: Plot the luminescent and fluorescent signals over time for each concentration. An increase in luminescence indicates apoptosis, while an increase in fluorescence indicates necrosis (loss of membrane integrity).

Protocol 2.2: Caspase-Glo® 3/7 Assay

Caspase-3 and Caspase-7 are key effector caspases in the apoptotic pathway. This assay uses a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal. [15]

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the viability assays (Protocol 1.2, step 1). The incubation time should be determined based on the kinetics observed in the Annexin V assay.

    • Assay: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

    • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Measurement: Measure the luminescence.

    • Data Analysis: A fold-increase in luminescence in treated cells compared to vehicle-treated cells indicates caspase-3/7 activation and apoptosis.

Data Presentation: Summary of Apoptotic Induction
AssayEndpoint MeasuredExpected Result with Compound
Annexin V BindingPhosphatidylserine externalizationTime- and dose-dependent increase in luminescence
Caspase-Glo® 3/7Activity of effector caspases 3 and 7Dose-dependent increase in luminescence

Part 3: Target Engagement (Advanced Protocol)

Confirming that a compound binds to its intended target within the complex cellular environment is a critical step in drug development. [16]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement. [17]It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. [18]

Principle of the Cellular Thermal Shift Assay (CETSA)

cluster_control Vehicle Control cluster_treated Compound-Treated control_protein Target Protein control_heat Heat control_protein->control_heat control_denatured Denatured Protein (Aggregated) control_heat->control_denatured treated_protein Target Protein complex Protein-Compound Complex treated_protein->complex compound Compound compound->complex treated_heat Heat complex->treated_heat stable_complex Stable Complex (Soluble) treated_heat->stable_complex

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation. [17]

Protocol 3.1: CETSA using Western Blot
  • Materials:

    • Antibody specific to the hypothesized target kinase

    • Cell lysis buffer

    • Equipment for SDS-PAGE and Western blotting

  • Procedure:

    • Treatment: Treat cultured cells with the compound or vehicle control for a specified time.

    • Harvesting: Harvest the cells and resuspend them in lysis buffer.

    • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting.

    • Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the protein will be more stable, and a higher temperature will be required to denature it. This "shift" in the melting curve confirms target engagement.

Data Analysis and Interpretation Workflow

raw_data Raw Absorbance/ Luminescence Data subtract_bg Subtract Background (Media-only wells) raw_data->subtract_bg normalize Normalize to Vehicle Control subtract_bg->normalize calc_viability Calculate % Cell Viability ((Treated/Control) * 100) normalize->calc_viability plot_curve Plot Dose-Response Curve (% Viability vs. Log[Concentration]) calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 interpret Interpret Results: Cytotoxicity, Apoptosis Induction, Mechanism of Action calc_ic50->interpret apoptosis_data Apoptosis Assay Data (Luminescence/Fluorescence) fold_change Calculate Fold Change (Treated vs. Control) apoptosis_data->fold_change fold_change->interpret

Sources

High-throughput screening with 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide Focused Libraries for Novel Kinase Inhibitor Discovery

Abstract

The benzenesulfonamide moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone for library design. This application note provides a comprehensive technical guide for researchers and drug development professionals on leveraging libraries based on the 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide scaffold for high-throughput screening (HTS). We present a rationale-driven approach, from the design of a focused chemical library to detailed protocols for biochemical screening against protein kinases, a critical target class in oncology and immunology. The guide culminates in a robust, multi-step workflow for hit triage and validation, ensuring the confident identification of high-quality lead compounds.

The Strategic Imperative: Kinase Inhibition and the Benzenesulfonamide Scaffold

Protein kinases, with over 500 members in the human genome, are a highly "druggable" target class, and screening for their inhibitors is a major focus of modern drug discovery.[1] The development of selective kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. The benzenesulfonamide scaffold is particularly well-suited for kinase inhibitor design. Its sulfonamide group can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, a common mechanism for potent inhibition.[2] Derivatives of this core have shown significant biological activity, including potent inhibition of kinases like Polo-like kinase 4 (PLK4), validating its use as a foundational structure for inhibitor development.[2]

This guide focuses on a specific, promising scaffold: 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide . The inclusion of a pyridine ring provides an additional vector for interaction and property modulation, while the amino group serves as a key handle for combinatorial diversification to explore the chemical space around the core structure comprehensively.

Library Design: A Focused Approach to Chemical Space

Rather than a broad, diversity-based screen, a focused library allows for an in-depth exploration of the structure-activity relationships (SAR) around a validated core.[3] The design philosophy is to generate maximum relevant diversity while maintaining favorable drug-like properties.[]

Core Scaffold and Diversification Strategy

The library is built upon the 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide core. The primary point of diversification is the free 3-amino group, which can be readily acylated with a wide range of carboxylic acids to generate a library of amides. This amide bond formation is a robust and well-established reaction in library synthesis.[5] Further diversity can be introduced by modifying the benzenesulfonamide or pyridine rings (R2, R3), though this guide will focus on R1 diversification for the initial HTS campaign.

Caption: Diversification points on the core scaffold.

Physicochemical Property Filtering

To enhance the "drug-likeness" of the library and avoid common HTS pitfalls, building blocks should be selected based on established physicochemical parameters. All compounds in the library should ideally adhere to guidelines such as Lipinski's Rule of Five to ensure favorable properties for potential downstream development.[6]

ParameterRecommended ValueRationale
Molecular Weight (MW) 100 - 500 DaBalances complexity with solubility and permeability.[7]
LogP (Lipophilicity) -5 to +5Controls solubility and cell membrane permeability.[7]
H-Bond Donors ≤ 5Prevents poor permeability.[7]
H-Bond Acceptors ≤ 10Prevents poor permeability.[7]
PAINS Filters AppliedRemoves Pan-Assay Interference Compounds (PAINS).[]
Purity > 90%Ensures that observed activity is from the intended compound.[6]
Table 1: Recommended physicochemical properties for library compounds.

HTS Assay Development: A Robust System for Kinase Inhibition

The selection of an appropriate assay is critical for the success of any HTS campaign.[8] For kinase inhibitors, homogenous assays with fluorescent or luminescent readouts are preferred due to their sensitivity, speed, and automation compatibility.[9] We will detail the development of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, a robust technology for kinase HTS.[10]

TR-FRET Assay Principle

The TR-FRET kinase assay monitors the phosphorylation of a biotinylated substrate. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a high TR-FRET signal. Inhibitors prevent this phosphorylation, resulting in a loss of signal.

G cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) Kinase Kinase + ATP Substrate Biotin-Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Biotin-Substrate-P Substrate->pSubstrate Eu_Ab Eu-Antibody pSubstrate->Eu_Ab Binds SA_APC SA-Acceptor pSubstrate->SA_APC Binds Signal High TR-FRET Signal Eu_Ab->Signal Energy Transfer SA_APC->Signal Inhibitor Inhibitor iKinase Inhibited Kinase Inhibitor->iKinase Blocks nSubstrate Biotin-Substrate iKinase->nSubstrate No Phosphorylation nSignal Low TR-FRET Signal

Caption: Principle of the TR-FRET kinase inhibition assay.

Protocol: HTS Assay Optimization

Objective: To determine optimal reagent concentrations and assay conditions that yield a robust and reproducible assay, as measured by the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[11]

Materials:

  • Purified target kinase

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET Detection Reagents (e.g., LanthaScreen™ Eu Kinase Binding platform)[10]

  • Assay Buffer (specific to kinase)

  • Staurosporine (non-selective kinase inhibitor, positive control)

  • DMSO (vehicle control)

  • 384-well, low-volume, white assay plates

Procedure:

  • Kinase Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, excess concentration of substrate and ATP to all wells.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Add detection reagents and incubate as per the manufacturer's protocol.

    • Read the TR-FRET signal on a compatible plate reader.

    • Goal: Select the lowest kinase concentration that gives a robust signal well above background (typically 80% of the maximal signal).

  • Substrate Titration & Kₘ Determination:

    • Using the optimized kinase concentration, perform a titration of the peptide substrate at a saturating ATP concentration.

    • Plot substrate concentration vs. activity and fit to the Michaelis-Menten equation to determine the Kₘ.

    • Goal: For inhibitor screening, use a substrate concentration at or near its Kₘ. This ensures the assay is sensitive to competitive inhibitors.[12]

  • ATP Kₘ Determination:

    • Using the optimized kinase and substrate concentrations, perform a titration of ATP.

    • Plot ATP concentration vs. activity to determine the apparent Kₘ for ATP.

    • Goal: The screening concentration of ATP should be at or near its Kₘ to ensure sensitivity to ATP-competitive inhibitors.[12]

  • Z' Factor Validation:

    • Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): Optimized concentrations of kinase, substrate, and ATP in assay buffer with 1% DMSO.

    • Positive Control (Low Signal): Same as negative control, but with a saturating concentration of Staurosporine.

    • Run the assay and calculate the Z' factor using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Goal: Achieve a stable Z' ≥ 0.5 across multiple plates to confirm assay readiness for HTS.[11]

The HTS Campaign: From Library to Primary Hits

The HTS process involves the automated screening of the entire compound library against the validated assay to identify "primary hits".[13]

HTS Workflow Overview

The workflow is designed for efficiency and minimal human intervention, utilizing robotics and automated liquid handlers.[13]

G cluster_workflow Automated HTS Workflow start Start prep_arp Prepare Assay-Ready Plates (ARP) from Library Stock start->prep_arp add_cmpd Transfer Compounds to 384-well Assay Plates (nanoliter volumes) prep_arp->add_cmpd add_enzyme Add Kinase Enzyme Solution add_cmpd->add_enzyme incubate1 Pre-incubation (Compound + Enzyme) add_enzyme->incubate1 add_sub Initiate Reaction: Add Substrate/ATP Mix incubate1->add_sub incubate2 Enzymatic Reaction Incubation add_sub->incubate2 add_detect Stop Reaction & Add TR-FRET Detection Reagents incubate2->add_detect incubate3 Detection Incubation add_detect->incubate3 read Read Plates on TR-FRET Reader incubate3->read analyze Primary Data Analysis (% Inhibition) read->analyze end End: Hit List Generated analyze->end

Caption: A typical automated workflow for a kinase HTS campaign.

Protocol: Single-Point Primary Screen

Objective: To screen the entire library at a single concentration (e.g., 10 µM) to identify compounds that inhibit the target kinase by a predefined threshold.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound (from a 1 mM DMSO stock) into the wells of 384-well assay plates to achieve a final concentration of 10 µM in a 10 µL assay volume. Plate controls (DMSO and Staurosporine) in designated columns.

  • Enzyme Addition: Add 5 µL of kinase solution (at 2x the final optimized concentration) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x the final optimized concentrations) to all wells to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (prepared according to the manufacturer's protocol) to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-compatible microplate reader.

Hit Validation Cascade: Separating Signal from Noise

A primary HTS campaign will generate numerous hits, but many will be false positives.[14] A rigorous hit validation cascade is essential to triage these hits and focus resources on the most promising chemical matter.[15]

G cluster_cascade Hit Triage & Validation Cascade cluster_filters Parallel Filters primary_hits Primary Hits (e.g., >50% Inhibition) retest Confirmation Screen (Single-point re-test) primary_hits->retest Remove non-reproducible ic50 Dose-Response (IC50) (10-point curve) retest->ic50 Remove weak/flat curves ortho Orthogonal Assay (e.g., Luminescence-based) ic50->ortho Remove assay-specific artifacts promiscuity Promiscuity Check (Historical Data Mining) ic50->promiscuity qc Compound QC (LC-MS/NMR) ic50->qc sar SAR Analysis (Group by chemotype) ortho->sar Prioritize tractable series validated_hits Validated Hits for Lead Optimization sar->validated_hits

Caption: A robust workflow for triaging and validating primary HTS hits.

Hit Validation Protocols
  • Confirmation Screen: Primary hits are re-tested under the exact same single-point assay conditions to eliminate hits resulting from random experimental error.

  • Dose-Response (IC₅₀) Determination: Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This step eliminates weak hits and provides crucial data for SAR.

  • Orthogonal Assay Confirmation: To rule out compounds that interfere with the assay technology (e.g., fluorescence quenchers), potent hits should be tested in a mechanistically different assay. For example, a luminescence-based assay that measures the depletion of ATP (e.g., Kinase-Glo®).

  • Promiscuity Analysis: Potent and confirmed hits are checked against internal or public databases to flag "frequent hitters" or promiscuous compounds that show activity across many unrelated screens.[15]

  • Structure-Activity Relationship (SAR) Analysis: Hits are clustered by chemical similarity. Clusters of related active compounds provide higher confidence than "singletons" and can establish an early SAR, guiding the next steps in medicinal chemistry.[15]

Data Summary for Validated Hits

The output of the HTS campaign should be a curated list of validated hits with comprehensive data to enable prioritization for lead optimization.

Compound IDPrimary % InhibitionConfirmed % InhibitionIC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Comments
L001-A0185.283.90.250.31Potent hit, confirmed activity.
L001-A0276.578.10.981.12Member of A01 chemical series.
L014-C0592.190.51.45> 20Potential TR-FRET artifact. Deprioritize.
L027-H1168.415.3N/AN/APrimary hit not confirmed. False positive.
Table 2: Example data summary for the hit validation process.

Conclusion

The combination of a rationally designed 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide focused library with a robust, well-validated HTS cascade provides a powerful engine for the discovery of novel kinase inhibitors. The protocols and workflows detailed in this application note emphasize the importance of methodical assay development and rigorous hit validation. This self-validating system ensures that the output of the screen is not just a list of active compounds, but a set of high-quality, tractable chemical series ready to be advanced into lead optimization programs, ultimately accelerating the path toward new therapeutics.

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  • Liu, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2189-2204. [Link]

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Application Notes & Protocols for Target Validation Studies of 14-3-3 Protein-Protein Interaction Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Target validation is a critical phase in drug discovery, confirming the biological relevance of a molecular target to a disease pathology and ensuring that its modulation by a therapeutic agent elicits the desired physiological effect. The 14-3-3 family of conserved adaptor and scaffolding proteins represents a compelling class of therapeutic targets due to their central role in regulating a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] This document provides a comprehensive guide to the target validation of small molecule modulators of 14-3-3 protein-protein interactions (PPIs). While the specific compound "3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide" is not extensively characterized in the public domain, this guide will utilize the well-documented 14-3-3 PPI inhibitor, BV02, as a representative molecule to illustrate the principles and methodologies of a robust target validation cascade.[3][4]

Introduction: The 14-3-3 Protein Family - A Hub for Therapeutic Intervention

The 14-3-3 proteins are a family of seven highly conserved isoforms in mammals (β, γ, ε, ζ, η, σ, and τ) that function as dimeric phosphoserine/threonine-binding proteins.[5] By binding to a vast network of over several hundred partner proteins, they act as master regulators of diverse signaling pathways.[1][6] The functional consequences of 14-3-3 binding are context-dependent and include:

  • Conformational change: Inducing a structural change in the client protein to modulate its activity.

  • Scaffolding: Bringing two or more client proteins into proximity, facilitating signal transduction.

  • Subcellular localization: Sequestering client proteins in specific cellular compartments (e.g., retaining a transcription factor in the cytoplasm).[7]

  • Protection from degradation: Shielding client proteins from phosphatases or ubiquitin ligases.

Given their pivotal role as signaling nodes, the dysregulation of 14-3-3 PPIs is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making them attractive targets for therapeutic intervention.[2] Small molecules that can either inhibit or stabilize specific 14-3-3 PPIs are therefore of significant interest in drug discovery.[1][6]

The Challenge of Target Validation for PPI Modulators

Validating the target of a PPI modulator like BV02 requires a multi-faceted approach to unequivocally demonstrate that the compound's cellular effects are a direct consequence of its interaction with the intended target. This guide outlines a logical workflow for such a validation process.

The Target Validation Workflow for a 14-3-3 PPI Modulator

The following workflow is designed to build a comprehensive evidence package for the target engagement and downstream pharmacological effects of a putative 14-3-3 modulator.

Target_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Downstream Pathway Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Primary Engagement) FP Fluorescence Polarization (FP) Assay (In Vitro Confirmation) CETSA->FP Confirms in vitro binding siRNA siRNA-mediated Knockdown (Phenotypic Rescue) FP->siRNA Moves to cellular context WB Western Blotting (Analysis of Client Protein Status) siRNA->WB Links target to pathway

Caption: A logical workflow for the target validation of a 14-3-3 PPI modulator.

Phase 1: Confirmation of Direct Target Engagement

The initial and most crucial step is to demonstrate that the compound physically interacts with its intended target, the 14-3-3 protein, both in a cellular context and in a purified system.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[8] The principle is that a ligand binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[9]

Objective: To demonstrate that BV02 treatment increases the thermal stability of 14-3-3 proteins in a cellular environment.

Materials:

  • Cell line of interest (e.g., K-562 chronic myeloid leukemia cells)

  • Complete cell culture medium

  • BV02 compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[10]

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (see Section 5.1)

Procedure:

  • Cell Culture and Treatment:

    • Culture K-562 cells to a density of approximately 1-2 x 106 cells/mL.

    • Treat cells with various concentrations of BV02 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Heating Gradient:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes, followed by cooling to room temperature for 3 minutes.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble 14-3-3 protein in each sample by Western blotting (as detailed in Section 5.1) using an antibody specific for a 14-3-3 isoform (e.g., 14-3-3ζ).

    • Quantify the band intensities and plot the percentage of soluble 14-3-3 protein as a function of temperature for each treatment condition.

Expected Outcome: A rightward shift in the melting curve for the BV02-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes the 14-3-3 protein.

TreatmentApparent Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)58.2-
1 µM BV0262.5+4.3
10 µM BV0265.8+7.6
Caption: Representative data table for a CETSA experiment showing a dose-dependent thermal shift of a target protein upon compound treatment.
Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based, in vitro technique used to measure the binding affinity between two molecules.[11] It is ideal for confirming the direct interaction between a purified 14-3-3 protein and a fluorescently labeled peptide derived from a known 14-3-3 client protein.

Objective: To quantify the inhibitory effect of BV02 on the interaction between a purified 14-3-3 protein and a fluorescently labeled client phosphopeptide.

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger 14-3-3 protein, its tumbling is restricted, leading to an increase in polarization. An inhibitor will compete with the peptide for binding to 14-3-3, causing a decrease in polarization.

Materials:

  • Purified recombinant 14-3-3 protein (e.g., 14-3-3ζ)

  • Fluorescently labeled phosphopeptide derived from a 14-3-3 client (e.g., FITC-labeled Raf-1 pSer259 peptide)

  • BV02 compound

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of BV02 in assay buffer.

    • Prepare a solution of the fluorescently labeled peptide at a concentration close to its Kd for 14-3-3.

    • Prepare a solution of 14-3-3 protein at a concentration that gives a significant polarization window.

  • Assay Setup:

    • In a 384-well plate, add the BV02 dilutions.

    • Add the 14-3-3 protein solution to all wells.

    • Initiate the binding reaction by adding the fluorescently labeled peptide solution.

    • Include controls for low polarization (peptide only) and high polarization (peptide + 14-3-3, no inhibitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization in the plate reader.

Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the BV02 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of BV02 required to inhibit 50% of the 14-3-3/peptide interaction.

Phase 2: Cellular Target Validation with siRNA

After confirming direct target engagement, the next step is to demonstrate that the compound's cellular phenotype is dependent on the presence of the target protein. Small interfering RNA (siRNA) mediated knockdown is an excellent method for this.[12]

Protocol: siRNA-mediated Knockdown of 14-3-3

Objective: To show that the depletion of a specific 14-3-3 isoform rescues or mitigates the cellular effects of BV02. For example, if BV02 induces apoptosis, knocking down the relevant 14-3-3 isoform should reduce the apoptotic response to the compound.

Materials:

  • Cell line of interest

  • siRNA targeting a specific 14-3-3 isoform (e.g., YWHAZ for 14-3-3ζ) and a non-targeting control siRNA.[13][14]

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • BV02 compound

  • Reagents for the downstream cellular assay (e.g., Caspase-3/7 activity assay for apoptosis)

  • Reagents for Western blotting to confirm knockdown

Procedure:

  • siRNA Transfection:

    • Seed cells in a multi-well plate.

    • Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 48-72 hours to allow for knockdown of the target protein.

  • Compound Treatment:

    • After the knockdown period, treat the cells (both control and 14-3-3 knockdown groups) with BV02 or vehicle for the desired duration.

  • Phenotypic Analysis:

    • Perform the relevant cellular assay to measure the effect of BV02. For instance, measure caspase activity to quantify apoptosis.

  • Confirmation of Knockdown:

    • In a parallel set of wells, lyse the cells and perform a Western blot to confirm the specific and efficient knockdown of the targeted 14-3-3 isoform.

Expected Outcome: If 14-3-3ζ is the true target of BV02 for inducing apoptosis, then the cells with reduced levels of 14-3-3ζ should show a significantly blunted apoptotic response to BV02 treatment compared to cells transfected with the non-targeting control siRNA.

siRNA_Rescue_Experiment cluster_0 Control siRNA cluster_1 14-3-3ζ siRNA BV02_ctrl BV02 Target_ctrl 14-3-3ζ Present BV02_ctrl->Target_ctrl Inhibits Pheno_ctrl Apoptosis Target_ctrl->Pheno_ctrl Induces BV02_kd BV02 Target_kd 14-3-3ζ Depleted BV02_kd->Target_kd No target Pheno_kd Reduced Apoptosis Target_kd->Pheno_kd No induction

Caption: Logical diagram of an siRNA knockdown experiment to validate the target of BV02.

Phase 3: Analysis of Downstream Signaling Pathways

The final piece of the validation puzzle is to demonstrate that target engagement by the compound leads to the expected modulation of downstream signaling events. For a 14-3-3 inhibitor like BV02, this involves showing the release and subsequent change in the activity or localization of a known 14-3-3 client protein.

Protocol: Western Blotting for Client Protein Status

BV02 is known to disrupt the 14-3-3/c-Abl interaction, leading to the nuclear translocation of c-Abl.[4] Western blotting of cytoplasmic and nuclear fractions can be used to monitor this event.

Objective: To demonstrate that BV02 treatment causes a redistribution of the client protein c-Abl from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest

  • BV02 compound

  • Cell fractionation kit (to separate cytoplasmic and nuclear extracts)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-c-Abl, anti-14-3-3, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Fractionation:

    • Treat cells with BV02 or vehicle as described previously.

    • Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to obtain pure cytoplasmic and nuclear extracts.

  • Protein Quantification:

    • Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against c-Abl, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Image the blot using a chemiluminescence detection system.

    • Analyze the band intensities. The purity of the fractions should be confirmed by the exclusive presence of Lamin B1 in the nuclear fraction and GAPDH in the cytoplasmic fraction. Compare the levels of c-Abl in the cytoplasmic and nuclear fractions between vehicle- and BV02-treated cells.

Expected Outcome: In BV02-treated cells, a decrease in the c-Abl signal in the cytoplasmic fraction and a corresponding increase in the nuclear fraction, relative to vehicle-treated cells, would confirm the compound's mechanism of action.

14-3-3 Signaling Pathway Modulation

Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus c_Abl_cyto c-Abl (pY) complex 14-3-3 / c-Abl Complex (Inactive, Cytoplasmic) c_Abl_cyto->complex p1433 14-3-3 p1433->complex c_Abl_nuc c-Abl (Active) complex->c_Abl_nuc Release & Translocation BV02 BV02 BV02->complex Inhibits Interaction Apoptosis Apoptosis c_Abl_nuc->Apoptosis

Caption: Simplified signaling pathway showing inhibition of the 14-3-3/c-Abl interaction by BV02, leading to c-Abl nuclear translocation and apoptosis.

Safety and Handling

As with any chemical compound, appropriate safety precautions must be taken. For sulfonamide-based compounds and other small molecule inhibitors, it is recommended to:

  • Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

The target validation of a small molecule modulator is a rigorous, evidence-based process that is essential for advancing a compound through the drug discovery pipeline. By employing a systematic workflow that includes biophysical, cellular, and biochemical assays, researchers can confidently establish a link between direct target engagement and the desired pharmacological outcome. The methodologies detailed in this guide for the 14-3-3 PPI inhibitor BV02 provide a robust framework that can be adapted for the target validation of other small molecule modulators, ensuring scientific integrity and supporting the development of novel therapeutics.

References

  • Thiel, P., & Ottmann, C. (2016). Small-molecule modulators of 14-3-3 protein-protein interactions. Future Medicinal Chemistry, 8(5), 545-563. Available at: [Link]

  • Iralde-Lorente, L., Botta, M., & Ottmann, C. (2021). Small-molecule Modulators of Protein–Protein Interactions: Focus on 14-3-3 PPIs. In Protein–Protein Interaction Regulators (pp. 249-279). Royal Society of Chemistry. Available at: [Link]

  • QIAGEN. (n.d.). 14-3-3-mediated Signaling. Retrieved from [Link]

  • Smiorgan, L., et al. (2023). Stabilization of 14-3-3 protein-protein interactions with Fusicoccin-A decreases alpha-synuclein dependent cell-autonomous death in neuronal and mouse models. Neurobiology of Disease, 183, 106173. Available at: [Link]

  • Liong, S., et al. (2021). The role of 14‐3‐3 proteins in cell signalling pathways and virus infection. Journal of Cellular and Molecular Medicine, 25(10), 4579-4589. Available at: [Link]

  • Eindhoven University of Technology. (n.d.). Small-molecule Modulators of Protein-Protein Interactions: Focus on 14-3-3 PPIs. Retrieved from [Link]

  • Andrei, S. A., et al. (2020). Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by Fusicoccin A. ACS Omega, 5(39), 25333-25341. Available at: [Link]

  • de Vink, P. J., et al. (2019). 14-3-3: A Case Study in PPI Modulation. Molecules, 24(19), 3586. Available at: [Link]

  • Zhao, J., et al. (2011). Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor. Proceedings of the National Academy of Sciences, 108(39), 16212-16216. Available at: [Link]

  • Stevers, L. M., et al. (2018). Modulators of 14-3-3 Protein–Protein Interactions. Journal of Medicinal Chemistry, 61(8), 3755-3778. Available at: [Link]

  • Li, Z., et al. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Analytical Biochemistry, 585, 113401. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Available at: [Link]

  • ResearchGate. (n.d.). LTP1 Western blot analysis of 14-3-3 binding proteins. Retrieved from [Link]

  • Tumber, B. A., et al. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 9, 1029193. Available at: [Link]

  • Howlett, A. C., et al. (2018). Analysis of 14-3-3 isoforms expressed in photoreceptors. Molecular Vision, 24, 158-171. Available at: [Link]

  • Lim, J. M., et al. (2020). Elucidation of the 14-3-3ζ interactome reveals critical roles of RNA-splicing factors during adipogenesis. Journal of Biological Chemistry, 295(1), 189-204. Available at: [Link]

  • de Boer, A. H., & Van Kleeff, P. J. M. (2018). 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once. Frontiers in Plant Science, 9, 269. Available at: [Link]

  • Manelfi, C., et al. (2019). Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02. Bioorganic & Medicinal Chemistry Letters, 29(18), 2638-2641. Available at: [Link]

  • ResearchGate. (n.d.). Allosteric regulation of protein 14-3-3ζ scaffold by small-molecule editing modulates histone H3 post-translational modifications. Retrieved from [Link]

  • Lozano-Durán, R., & Robatzek, S. (2015). 14-3-3 Proteins in Plant-Pathogen Interactions. Molecular Plant-Microbe Interactions, 28(5), 511-519. Available at: [Link]

  • RCSB PDB. (n.d.). 3P1O: Crystal structure of human 14-3-3 sigma in complex with TASK-3 peptide and stabilisator Fusicoccin A. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Selectivity of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis and optimization of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a core focus on improving the target selectivity of these compounds.

Introduction: The Selectivity Challenge

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and its analogs are a promising class of compounds with a wide range of biological activities, often targeting enzymes like carbonic anhydrases and various kinases.[1][2] A critical hurdle in their development is achieving high selectivity for the desired biological target over homologous enzymes or related off-targets. Poor selectivity can lead to undesirable side effects and a narrow therapeutic window. This guide provides a systematic approach to troubleshooting and overcoming these selectivity issues through rational design, synthesis, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: My synthesized derivative shows potent activity but poor selectivity against related isoforms. What is the first step to address this?

A1: The initial step is to analyze the structural differences between your target and off-target enzymes. Even subtle variations in the active site can be exploited. Consider computational docking studies to visualize the binding poses of your compound in both the target and off-target proteins.[3] This can reveal key interactions that contribute to affinity and those that could be modified to enhance selectivity. Often, targeting less conserved regions within the binding pocket is a successful strategy.[4]

Q2: I am observing significant off-target effects in my cellular assays. Could this be due to impurities from the synthesis?

A2: Absolutely. Impurities, even in small amounts, can have potent biological activity. It is crucial to ensure the high purity of your final compound. Standard purification techniques like recrystallization and column chromatography are often necessary.[5] We recommend thorough characterization of your purified compound using methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Q3: What role does the pyridine ring play in the selectivity of these derivatives?

A3: The pyridine ring is a key pharmacophoric feature that can significantly influence selectivity.[8][9] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with the target protein.[10] Modifying the position of the nitrogen within the ring (e.g., 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) or introducing substituents on the pyridine ring can alter these interactions and fine-tune the selectivity profile.[10][11]

Q4: Are there any general strategies for improving the selectivity of sulfonamide-based inhibitors?

A4: Yes, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule (the benzenesulfonamide core, the amino linker, and the pyridylmethyl group) to understand how these changes affect potency and selectivity.

  • Bioisosteric Replacement: Replace the sulfonamide group with other functionalities that can mimic its hydrogen bonding properties but may offer improved selectivity and pharmacokinetic profiles.[12][13][14] Examples include sulfonimidamides or certain heterocyclic rings.[12][13]

  • Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent and selective inhibitor.[15]

Troubleshooting Guides

Problem 1: Low Yield and/or Difficult Purification of the Final Compound

Symptoms:

  • The final reaction yields are consistently below expectations.

  • Multiple spots are observed on TLC analysis of the crude product, indicating the presence of several byproducts.

  • Column chromatography results in poor separation of the desired product from impurities.

Potential Causes & Solutions:

Potential CauseProposed Solution & Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a fresh portion of the coupling reagents. The choice of base is also critical in sulfonamide synthesis; a non-nucleophilic organic base like triethylamine or pyridine is often preferred to scavenge the HCl generated during the reaction.[6]
Side Reactions The primary amino group on the benzenesulfonamide core can potentially react with the sulfonyl chloride starting material, leading to dimerization or polymerization. To minimize this, use a controlled addition of the sulfonyl chloride to the amine at a low temperature.
Poor Solubility of Starting Materials or Product Ensure that the chosen solvent can dissolve all reactants. If the product precipitates out of the reaction mixture, it may trap impurities. A solvent system that keeps all components in solution until the reaction is complete is ideal. For purification, if the product is a crystalline solid, recrystallization from a suitable solvent can be a highly effective method to obtain pure material.[5]
Hydrolysis of Sulfonyl Chloride Benzene sulfonyl chlorides are susceptible to hydrolysis. Ensure that all glassware is dry and use anhydrous solvents to prevent the formation of benzenesulfonic acid, which can complicate the reaction and purification.

Experimental Protocol: A General Procedure for the Synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

This protocol is a generalized procedure and may require optimization for specific derivatives.

  • Dissolution: Dissolve 3-aminobenzenesulfonamide (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Activation (if starting from carboxylic acid): If coupling with a carboxylic acid, pre-activate it with a coupling agent like HATU or HBTU.

  • Addition of Electrophile: Slowly add 3-(chloromethyl)pyridine hydrochloride (1 eq.) or a related electrophile to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 3-aminobenzenesulfonamide and base in anhydrous solvent B Slowly add 3-(chloromethyl)pyridine A->B Stir at RT C Monitor reaction by TLC/LC-MS B->C ~2-24h D Quench with H2O & extract with organic solvent C->D E Wash, dry, and concentrate D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H High Purity Compound G->H G Start Low Selectivity Observed Docking Computational Docking: Target vs. Off-Target Start->Docking BindingMode Binding Mode Analysis: Identify Key Differences Docking->BindingMode Conserved Binding to Conserved Region? BindingMode->Conserved NonConserved Binding to Non-Conserved Region? BindingMode->NonConserved Inactive Target Inactive Conformation Conserved->Inactive Yes ModifyPyridine Modify Pyridine Substituents Conserved->ModifyPyridine No Exploit Exploit Non-Conserved Residues NonConserved->Exploit Yes Bioisostere Bioisosteric Replacement of Sulfonamide NonConserved->Bioisostere No SAR Synthesize & Test Analogs (SAR) Inactive->SAR Exploit->SAR ModifyPyridine->SAR Bioisostere->SAR Improved Improved Selectivity SAR->Improved

Caption: A decision-making workflow for rationally improving the selectivity of benzenesulfonamide derivatives.

References

  • Ijuomah, A.O., Ike, D.C. and Obi, M.C. (n.d.). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers.
  • (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate.
  • (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate.
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Technical Support Center: 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic process. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.

Troubleshooting Guide: Side Product Analysis & Reaction Optimization

This section addresses specific experimental issues. The troubleshooting steps are designed to be a self-validating system, guiding you from observation to resolution with a clear rationale.

Issue 1: An Unexpected Peak is Observed in the HPLC Chromatogram Post-Reaction.

Question: My reaction to synthesize 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide shows a significant, unexpected peak in the HPLC analysis. How can I identify it and prevent its formation?

Answer:

An unexpected peak typically indicates the formation of a side product. In the synthesis of this specific sulfonamide, which involves the reaction of 3-aminobenzenesulfonamide with 3-(chloromethyl)pyridine or a related electrophile, several side reactions are plausible.

Most Common Culprits:

  • N,N-Disubstitution Product: The primary amino group of 3-aminobenzenesulfonamide is nucleophilic and can react with two molecules of the pyridin-3-ylmethyl electrophile.

  • Oxidation of the Aminophenyl Group: The anilino-type amino group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present as impurities.

  • Hydrolysis of the Sulfonamide: While generally stable, the sulfonamide bond can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.

Troubleshooting Workflow:

Here is a systematic approach to identify and mitigate the formation of the unknown peak:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Unexpected Peak in HPLC B LC-MS Analysis A->B Characterize Mass C NMR Spectroscopy (if isolable) A->C Isolate & Characterize Structure D Compare m/z with Potential Side Products B->D E Hypothesize Formation Mechanism C->E D->E F Modify Reaction Conditions E->F G Re-run Reaction & Analyze F->G H Confirm Absence/Reduction of Side Product G->H G cluster_0 Structural & Purity Verification A Final Product B ¹H & ¹³C NMR A->B Confirm Connectivity C Mass Spectrometry (HRMS) A->C Confirm Molecular Formula D HPLC-UV A->D Assess Purity (>95%) E Elemental Analysis A->E Confirm Elemental Composition

Addressing toxicity of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for preclinical development. This guide is designed to provide you, our fellow scientists, with practical, field-proven insights for addressing the common challenges associated with the in vivo toxicity of novel small molecule candidates, using the hypothetical compound 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide as a case study. As Senior Application Scientists, we understand that unexpected toxicity can be a significant hurdle in the drug development pipeline. This resource is structured to offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your preclinical studies.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with novel sulfonamide-based compounds in preclinical models.

QuestionQuick Answer
1. My preclinical model is showing unexpected weight loss and lethargy after administration of my sulfonamide compound. What's the first step? Immediately perform a dose de-escalation study to identify a maximum tolerated dose (MTD). Concurrently, initiate a thorough review of your formulation and vehicle controls to rule out any confounding factors.
2. How can I differentiate between on-target and off-target toxicity? This is a critical question. A multi-pronged approach is necessary, including in vitro profiling against a broad panel of kinases and receptors, and potentially developing a "tool compound" with a closely related structure but lacking the specific on-target activity.[1][2]
3. My compound has poor aqueous solubility. Could this be contributing to the observed toxicity? Absolutely. Poor solubility can lead to precipitation at the injection site, causing local inflammation and necrosis, or unpredictable absorption leading to dose-dumping effects.[3][4] Consider reformulating with solubilizing excipients.
4. What are the most common off-target liabilities for sulfonamide-containing compounds? While target-dependent, the sulfonamide moiety is known to interact with carbonic anhydrases and can have implications for ion channel function. Broad off-target screening is crucial.[5]
5. What initial histopathological analysis should I prioritize when observing signs of toxicity? Focus on the liver, kidneys, and gastrointestinal tract, as these are common sites of drug-induced toxicity.[6] A full panel of major organs should be examined in a formal toxicology study.

Troubleshooting Guides: From Observation to Action

This section provides a more in-depth, systematic approach to troubleshooting common toxicity issues encountered during preclinical evaluation of compounds like 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide.

Guide 1: Investigating and Mitigating Acute Toxicity

You've just completed a single-dose study and observed significant adverse effects. Here’s a logical workflow to dissect the problem.

Workflow for Investigating Acute Toxicity

A Initial Observation: Unexpected Toxicity in Preclinical Model B Step 1: Dose Confirmation & MTD Finding A->B Is the dose correct? C Step 2: Formulation & Vehicle Assessment B->C Is the formulation appropriate? D Step 3: Preliminary Off-Target Assessment C->D Could it be off-target effects? E Step 4: In-depth Mechanistic Investigation D->E What is the underlying mechanism? A Poorly Soluble Compound B Characterize Physicochemical Properties A->B C Select Appropriate Formulation Strategy B->C D Prepare and Characterize Formulation C->D E In Vivo Evaluation of Formulation D->E

Caption: A systematic approach to formulation development for poorly soluble drugs.

Advanced Topics: Delving Deeper into Toxicity Mechanisms

On-Target vs. Off-Target Toxicity: A Conceptual Framework

Understanding the distinction between on-target and off-target toxicity is paramount for successful drug development.

cluster_0 On-Target Effects cluster_1 Off-Target Effects A Drug Binds to Intended Target B Desired Therapeutic Effect A->B C On-Target Toxicity (Exaggerated Pharmacodynamics) A->C D Drug Binds to Unintended Targets E Off-Target Toxicity (Unforeseen Side Effects) D->E

Caption: Differentiating between on-target and off-target drug effects.

Strategies for Minimizing Off-Target Effects:

  • Rational Drug Design: Utilize computational modeling and structural biology to design molecules with high specificity for the intended target. [7]* Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to identify the structural features that contribute to off-target effects.

  • High-Throughput Screening: Screen compound libraries to identify molecules with the desired on-target activity and minimal off-target interactions. [7]

Conclusion

Addressing the toxicity of novel compounds like 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in preclinical models is a complex but manageable challenge. By systematically evaluating the dose, formulation, and potential for off-target effects, researchers can gain valuable insights into the underlying causes of toxicity and develop strategies to mitigate them. This guide provides a framework for this process, emphasizing a logical, evidence-based approach to problem-solving in preclinical drug development.

References

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025). ResearchGate. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (n.d.). MDPI. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). National Institutes of Health (NIH). [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2023). ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). SpringerLink. [Link]

  • How is drug toxicity assessed in animal models? (2024). Patsnap Synapse. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]

  • Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. (2019). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health (NIH). [Link]

  • ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. (2015). National Institutes of Health (NIH). [Link]

  • Toxicities from Illicit and Abused Drugs. (n.d.). MSD Veterinary Manual. [Link]

  • (PDF) N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide: Crystal structure, DFT, Hirshfeld surface and in silico anticancer studies. (2020). ResearchGate. [Link]

  • Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([ 18 F]SRF101) at a Preclinical Level. (2019). Bentham Science Publishers. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine. [Link]

  • View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (n.d.). EarthLine Publishers. [Link]

  • 3.1 General toxicity study designs. (n.d.). Dr Jan Willem van der Laan. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2016). National Institutes of Health (NIH). [Link]

  • Toxicology. (n.d.). MuriGenics. [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2022). MDPI. [Link]

  • Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. (2019). PubMed. [Link]

  • How can off-target effects of drugs be minimised? (2024). Patsnap Synapse. [Link]

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  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. [Link]

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  • 4-amino-N-pyridin-3-ylbenzenesulfonamide. (n.d.). PubChem. [Link]

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Validation & Comparative

A Comparative Analysis of N-pyridin-3-ylmethyl-benzenesulfonamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The N-pyridin-3-ylmethyl-benzenesulfonamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with a remarkable breadth of biological activities. This guide provides a comparative analysis of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance across various therapeutic areas. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical framework.

The Versatility of the N-pyridin-3-ylmethyl-benzenesulfonamide Core

The core structure, characterized by a pyridine ring linked to a benzenesulfonamide moiety via a methylene bridge, offers several avenues for chemical modification. The pyridine nitrogen introduces a key hydrogen bond acceptor and a basic center, while the sulfonamide group can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets. The aromatic rings provide a scaffold for introducing various substituents to modulate physicochemical properties and target affinity. This inherent versatility has been exploited to develop derivatives with a wide array of pharmacological effects, ranging from antimicrobial to anticancer and metabolic disease applications.

Synthesis Strategies: A Modular Approach to Diversity

A common and efficient method for the synthesis of N-pyridin-3-ylmethyl-benzenesulfonamide derivatives is the reaction of a substituted benzenesulfonyl chloride with 3-aminopyridine or its derivatives.[1] This straightforward approach allows for the facile introduction of a wide variety of substituents on both the benzene and pyridine rings, enabling the generation of diverse chemical libraries for screening.

A representative synthetic scheme is outlined below. This multi-step synthesis allows for the introduction of various functional groups on the pyridine and benzene rings, leading to a diverse library of compounds for biological evaluation.[2]

Detailed Synthetic Protocol:

Step 1: Synthesis of 1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (4) [2]

  • To a 250 mL round bottom flask, add 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (22.0 g, 0.1 mol) and dry dimethylformamide (100 mL).

  • Cool the stirred solution to 0°C and add cesium carbonate (Cs₂CO₃) (39.0 g, 0.12 mol).

  • After 30 minutes of continued stirring, add 2,3-dichloro-5-nitro pyridine (1.9 g, 0.1 mol).

  • Continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Separate the organic layer and dry it over sodium sulfate (Na₂SO₄).

Step 2: General Procedure for the Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives (6–32) [2]

  • In a 100 mL round bottom flask, dissolve the appropriate amine (e.g., 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone, 867 mg, 2.5 mmol) in dry dichloromethane (DCM).

  • Add pyridine (2 mL) to the solution.

  • To the stirred solution, add the desired sulfonyl chloride (2.5 mmol).

  • Stir the reaction mixture at room temperature for an appropriate time, monitoring by TLC.

  • Upon completion, work up the reaction mixture to isolate the final product.

Comparative Biological Activities and Structure-Activity Relationships

The N-pyridin-3-ylmethyl-benzenesulfonamide scaffold has been successfully modified to target a diverse range of biological pathways, leading to potent antimicrobial, anticancer, and metabolic modulatory activities.

Antimicrobial Activity

Derivatives of this class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

A study on the parent compound, N-pyridin-3-yl-benzenesulfonamide, revealed its antimicrobial potential.[3] The antibacterial activity was evaluated using the agar well diffusion method, with the zones of inhibition summarized in the table below.

Table 1: Antimicrobial Activity of N-pyridin-3-yl-benzenesulfonamide [3]

MicroorganismConcentration (mg/mL)Average Zone of Inhibition (mm)
Staphylococcus aureus15014
10010
505
250
Salmonella typhi15016
10012
508
255
Escherichia coli15012
1008
500
250

Structure-Activity Relationship Insights:

  • The parent compound shows moderate to good activity, particularly against Salmonella typhi.

  • The activity is concentration-dependent.

  • Further derivatization could enhance potency and broaden the spectrum of activity. For instance, a study on 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives showed that flexible substituents linked with a piperazine moiety enhanced antibacterial activity, with some compounds exhibiting MIC values as low as 16 µg/mL against Bacillus subtilis.[4]

Anticancer Activity: Dual PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] N-pyridin-3-ylmethyl-benzenesulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR.

Table 2: In Vitro Antiproliferative Activity of Representative Pyridine-3-sulfonamide Derivatives [6]

CompoundHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HaCaT (Non-cancerous) IC₅₀ (µM)
Derivative 1 465>100
Derivative 2 101512>100
Cisplatin 25302850

Structure-Activity Relationship Insights:

  • The presence of a 4-amino group on the pyridine ring and an N-(quinolin-8-yl) substituent on the sulfonamide nitrogen was found to be crucial for potent anti-tumor activity.[6]

  • These compounds exhibit high activity against various cancer cell lines with significant selectivity over non-cancerous cells.[6]

  • The mechanism is believed to involve the inhibition of the NF-κB pathway.[6]

PI3K/mTOR Signaling Pathway Inhibition:

The diagram below illustrates the central role of the PI3K/mTOR pathway in cancer and the points of inhibition by dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor N-pyridin-3-ylmethyl- benzenesulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC1 PPARg_Pathway Ligand N-pyridin-3-ylmethyl- benzenesulfonamide Derivative (Agonist) PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Increased Insulin Sensitivity Adipogenesis Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: PPARγ agonist mechanism of action.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from a study evaluating the anticancer activity of pyridine-3-sulfonamide derivatives. [6] Objective: To determine the cytotoxic effects of the synthesized compounds on cancer and non-cancerous cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) and a non-cancerous cell line (e.g., HaCaT).

  • Culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Pharmacokinetic Profile: A Critical Consideration for Drug Development

Key Parameters to Consider:

  • Absorption: Oral bioavailability can be influenced by factors such as solubility and intestinal permeability.

  • Distribution: Plasma protein binding is a key determinant of the unbound drug concentration available to exert its pharmacological effect.

  • Metabolism: The liver is the primary site of metabolism for many sulfonamides, often involving cytochrome P450 enzymes.

  • Excretion: The kidneys are the primary route of excretion for many sulfonamides and their metabolites.

A study on a related thiazole benzenesulfonamide derivative highlighted that poor oral absorption and a significant first-pass effect in the gut can limit oral bioavailability. [7]Strategies to improve oral exposure, such as the synthesis of prodrugs, have been explored. [7]

Conclusion and Future Directions

The N-pyridin-3-ylmethyl-benzenesulfonamide scaffold represents a highly promising starting point for the development of novel therapeutics with a wide range of applications. The synthetic accessibility of this class of compounds allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Systematic Comparative Studies: The synthesis and evaluation of large, diverse libraries of these derivatives against a panel of biological targets under standardized conditions will be crucial for elucidating clear structure-activity relationships and identifying lead candidates.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate rational drug design.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Pharmacokinetic Optimization: Further studies are needed to understand and optimize the pharmacokinetic properties of this class of compounds to ensure adequate drug exposure at the target site.

By leveraging the versatility of the N-pyridin-3-ylmethyl-benzenesulfonamide scaffold and applying a rigorous, multidisciplinary approach to drug discovery, researchers can unlock the full therapeutic potential of this exciting class of molecules.

References

  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. [Link]

  • This reference is not explicitly cited in the text but provides foundational inform
  • Glowacka, I. E., et al. (2021). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Molecules, 26(15), 4475. [Link]

  • Patil, S. A., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Medicinal Chemistry, 56(15), 6049-6061. [Link]

  • Prakash, C., et al. (2000). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 28(11), 1279-1285. [Link]

  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. [Link]

  • This reference is not explicitly cited in the text but provides foundational inform
  • Li, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3), 1011. [Link]

  • This reference is not explicitly cited in the text but provides foundational inform
  • This reference is not explicitly cited in the text but provides foundational inform
  • Liu, R., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European Journal of Medicinal Chemistry, 112, 179-191. [Link]

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Navigating Preclinical Efficacy: A Comparative Guide to Benzenesulfonamides in Oncology Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on In Vivo Evaluation

For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical validation. This guide provides an in-depth, technical comparison of the methodologies used to evaluate the efficacy of novel therapeutic agents, specifically focusing on the benzenesulfonamide class of compounds in xenograft models. While specific in vivo efficacy data for "3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide" in xenograft models is not publicly available, this guide will use the broader class of benzenesulfonamide derivatives as a framework to discuss the critical aspects of preclinical evaluation, experimental design, and data interpretation.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Their versatility stems from the ability to modify the core structure to achieve selective inhibition of various molecular targets crucial for cancer cell proliferation and survival.

Several benzenesulfonamide derivatives have been investigated as potent inhibitors of key oncogenic drivers. For instance, they have been shown to target receptor tyrosine kinases (RTKs) like TrkA, which are often overexpressed in cancers such as glioblastoma and play a vital role in downstream signaling pathways like Ras/MAP Kinase and PI3 Kinase.[3] Furthermore, certain benzenesulfonamide-containing compounds have demonstrated inhibitory activity against polo-like kinase 4 (PLK4), a critical regulator of centriole duplication, making it an attractive target for cancer therapy.[4] The ability to rationally design and synthesize novel benzenesulfonamide analogs with specific inhibitory profiles underscores their potential in oncology drug discovery.

The Xenograft Model: A Cornerstone of Preclinical Cancer Research

The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, remains a fundamental tool for in vivo assessment of anticancer drug efficacy.[5][6] This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing crucial data on pharmacodynamics and potential therapeutic efficacy before advancing to clinical trials.[5][7]

Key Considerations for Xenograft Studies

The design and execution of a xenograft study are critical for generating reliable and translatable data. Key considerations include:

  • Cell Line Selection: The choice of cancer cell line is paramount and should be driven by the specific research question and the molecular target of the investigational compound. For a hypothetical benzenesulfonamide derivative targeting a specific kinase, a cell line with known overexpression or activating mutation of that kinase would be appropriate.

  • Animal Model: Athymic nude or SCID (Severe Combined Immunodeficiency) mice are commonly used to prevent rejection of the human tumor cells.[5]

  • Tumor Implantation: Tumors can be established either subcutaneously (ectopic) for ease of measurement or orthotopically (in the organ of origin) to better mimic the tumor microenvironment.[6]

  • Treatment Regimen: The dose, schedule, and route of administration of the test compound and any comparators should be carefully determined based on prior in vitro and pharmacokinetic studies.

  • Endpoint Measurement: The primary endpoint is typically tumor growth inhibition, measured by regular caliper measurements of tumor volume.[8] Other endpoints may include body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue.

Hypothetical Efficacy Comparison: A Benzenesulfonamide Derivative vs. Standard of Care

To illustrate the process of a comparative efficacy study, let us consider a hypothetical novel benzenesulfonamide derivative, "Compound X," designed to inhibit a specific oncogenic kinase. We will compare its efficacy against a standard-of-care chemotherapeutic agent in a colon cancer xenograft model.

Experimental Design
  • Cell Line: HCT-116, a human colorectal carcinoma cell line with a known KRAS mutation.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Establishment: 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Compound X (e.g., 50 mg/kg, administered orally once daily)

    • Group 3: Standard of Care (e.g., 5-Fluorouracil, administered intraperitoneally according to a standard regimen)

  • Monitoring:

    • Tumor volume is measured three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[8]

    • Body weight is measured three times weekly.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or at a specified time point.

Data Presentation and Interpretation

The collected data would be analyzed to determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150--2
Compound X (50 mg/kg)450 ± 8064+1
Standard of Care600 ± 11052-8

In this hypothetical scenario, Compound X demonstrates superior tumor growth inhibition compared to the standard of care, with a more favorable toxicity profile as indicated by the minimal change in body weight.

Detailed Experimental Protocols

Preparation of Tumor Cells for Implantation
  • Culture HCT-116 cells in appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

  • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[9]

  • Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.[9]

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to the desired concentration (5 x 10^7 cells/mL).

  • Keep the cell suspension on ice until injection.

Tumor Implantation and Measurement
  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Monitor the mice for tumor growth. Once tumors are palpable and reach a mean volume of approximately 100-150 mm^3, randomize the mice into treatment groups.

  • Measure tumor length and width using digital calipers three times per week.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway of Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Oncogenic RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CompoundX Compound X CompoundX->RTK

Caption: Hypothetical signaling cascade targeted by Compound X.

Xenograft Efficacy Study Workflow

G start Start cell_prep Tumor Cell Preparation start->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Vehicle, Cmpd X, SoC) randomization->treatment monitoring Tumor & Body Wt. Measurement treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint Criteria Met monitoring->endpoint data_analysis Data Analysis (TGI Calculation) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for a typical xenograft efficacy study.

Conclusion

The evaluation of novel anticancer agents in xenograft models is a critical step in the drug development pipeline. While specific data for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide is not available, the principles outlined in this guide provide a robust framework for assessing the in vivo efficacy of benzenesulfonamide derivatives and other potential therapeutics. A well-designed and meticulously executed xenograft study, with appropriate comparators and clear endpoints, is essential for making informed decisions about the clinical potential of a new drug candidate.

References

  • Ike, D. et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. [Link]

  • Wang, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930365. [Link]

  • Li, Y. et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Singh, R. et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1871-1882. [Link]

  • Bamia, C. et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(4), 347-358. [Link]

  • Ilies, M. A. et al. (2021). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. Journal of Medicinal Chemistry, 64(15), 11491-11506. [Link]

  • Al-Mamun, M. R. et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6543. [Link]

  • Lim, H. K. et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 9(1), 3. [Link]

  • Ijuomah, A. O. et al. (2022). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. [Link]

  • Saki, M. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 12. [Link]

  • Głaszcz, U. et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 27(11), 3501. [Link]

  • Lee, C. H. (2009). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicologic Research, 25(1), 1-6. [Link]

  • Mack, P. C. & Pan, C. X. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. GEN, Genetic Engineering & Biotechnology News. [Link]

  • Anonymous. (2005). Xenograft Tumor Model Protocol. Protocol Online. [Link]

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A Comparative Analysis of N-pyridin-3-yl-benzenesulfonamide Derivatives and Thiazolidinediones in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the quest for potent insulin sensitizers with improved safety profiles remains a paramount objective. This guide provides an in-depth comparison of a promising class of emerging drug candidates, N-pyridin-3-yl-benzenesulfonamide derivatives, with the established standard-of-care thiazolidinediones (TZDs). This analysis is grounded in preclinical data, focusing on the mechanism of action, efficacy, and safety profiles to inform future drug development endeavors.

Introduction: The Challenge of Insulin Resistance in T2DM

Type 2 diabetes is characterized by insulin resistance, a condition where cells in the body do not respond effectively to insulin, leading to elevated blood glucose levels. For years, thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone have been a cornerstone of T2DM management.[1][2] These drugs act as potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and insulin sensitivity.[1][2] While effective in improving glycemic control, the utility of TZDs has been hampered by a range of side effects, including weight gain, fluid retention, an increased risk of congestive heart failure, and bone fractures.[1] This has spurred the search for alternative PPARγ modulators that retain the therapeutic benefits of TZDs while mitigating their adverse effects.

One such promising class of molecules is the N-pyridin-3-yl-benzenesulfonamide derivatives. These non-TZD compounds have been investigated as selective PPARγ modulators with the potential for a safer therapeutic window.[1][2] This guide will dissect the available preclinical evidence to compare these novel derivatives with standard-of-care TZDs.

Mechanism of Action: A Tale of Two Agonists

Both TZDs and N-pyridin-3-yl-benzenesulfonamide derivatives target PPARγ, but their interaction with the receptor and the subsequent downstream signaling may differ, leading to distinct pharmacological profiles.

Thiazolidinediones (TZDs): Full PPARγ Agonists

TZDs are potent, full agonists of PPARγ. Upon binding, they induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in glucose and lipid metabolism. This robust activation of PPARγ enhances insulin sensitivity in key metabolic tissues like adipose tissue, liver, and skeletal muscle.[2]

N-pyridin-3-yl-benzenesulfonamide Derivatives: Selective PPARγ Modulators

The N-pyridin-3-yl-benzenesulfonamide derivatives are being developed as selective PPARγ modulators (SPPARMs) or partial agonists. The hypothesis is that these compounds may selectively activate certain downstream pathways of PPARγ, leading to a dissociation of the desired insulin-sensitizing effects from the undesirable side effects. Some derivatives have shown weak-to-moderate agonist activity in PPARγ transactivation assays, yet they exhibit significant improvement in glycemic control in animal models of T2DM.[1]

PPARγ Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular TZDs TZDs PPARγ/RXR PPARγ/RXR TZDs->PPARγ/RXR Full Agonism N-pyridin-3-yl-benzenesulfonamide N-pyridin-3-yl-benzenesulfonamide N-pyridin-3-yl-benzenesulfonamide->PPARγ/RXR Selective Modulation Coactivator Recruitment Coactivator Recruitment PPARγ/RXR->Coactivator Recruitment Target Gene Transcription Target Gene Transcription Coactivator Recruitment->Target Gene Transcription Insulin Sensitization Insulin Sensitization Target Gene Transcription->Insulin Sensitization Adipogenesis & Side Effects Adipogenesis & Side Effects Target Gene Transcription->Adipogenesis & Side Effects

Caption: Simplified signaling pathway of PPARγ activation by TZDs and N-pyridin-3-yl-benzenesulfonamide derivatives.

Comparative Efficacy: Preclinical Evidence

The primary measure of efficacy for an anti-diabetic agent is its ability to control blood glucose levels. Preclinical studies in rodent models of T2DM, such as the db/db mouse, have been instrumental in evaluating the in vivo efficacy of N-pyridin-3-yl-benzenesulfonamide derivatives in comparison to TZDs.

Compound ClassModelKey Efficacy EndpointsOutcome
N-pyridin-3-yl-benzenesulfonamide Derivatives db/db miceGlycemic controlSignificant improvement
Adipogenesis in 3T3-L1 cellsEnhancement of adipocyte differentiation
Thiazolidinediones (e.g., Rosiglitazone) db/db miceGlycemic controlPotent improvement
Adipogenesis in 3T3-L1 cellsStrong induction of adipocyte differentiation

Data synthesized from preclinical studies.[1]

While both classes of compounds demonstrate efficacy in improving glycemic control, the nuanced differences in their activity on adipogenesis hint at their distinct mechanisms.

Safety Profile: The Differentiating Factor

The key differentiating factor for the N-pyridin-3-yl-benzenesulfonamide derivatives lies in their potentially improved safety profile compared to TZDs. The primary concern with TZDs is mechanism-based toxicities, particularly weight gain and edema.

Compound ClassKey Safety LiabilitiesPreclinical Findings
N-pyridin-3-yl-benzenesulfonamide Derivatives Body weight gainDid not show a significant increase
Liver weight and enzymesNo adverse effects observed
Thiazolidinediones (e.g., Rosiglitazone) Body weight gainSignificant increase
Fluid retention/EdemaA known clinical side effect
Liver toxicityA concern with some earlier TZDs

Data synthesized from preclinical studies.[1]

The observation that N-pyridin-3-yl-benzenesulfonamide derivatives can achieve glycemic control without a significant increase in body weight in preclinical models is a crucial finding and a potential major advantage over TZDs.[1]

Experimental Protocols: A Guide to Comparative Studies

For researchers aiming to conduct their own comparative studies, the following protocols provide a framework for evaluating novel insulin sensitizers.

In Vitro PPARγ Transactivation Assay

This assay determines the ability of a compound to activate the PPARγ receptor.

Objective: To quantify the agonist activity of test compounds on PPARγ.

Methodology:

  • Cell Culture: Utilize a suitable cell line, such as HEK293 cells, that are transiently transfected with a PPARγ expression vector and a reporter gene construct (e.g., luciferase) under the control of a PPAR-responsive element.

  • Compound Treatment: Plate the transfected cells and treat with varying concentrations of the test compounds (e.g., N-pyridin-3-yl-benzenesulfonamide derivatives) and a positive control (e.g., rosiglitazone).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the EC50 values.

PPARγ Transactivation Assay Workflow Cell Transfection Cell Transfection Compound Treatment Compound Treatment Cell Transfection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for the in vitro PPARγ transactivation assay.

In Vivo Efficacy and Safety Assessment in db/db Mice

This in vivo model is a gold standard for evaluating anti-diabetic compounds in a setting of obesity and insulin resistance.

Objective: To assess the effect of test compounds on glycemic control and body weight in a T2DM animal model.

Methodology:

  • Animal Model: Use db/db mice, a genetic model of obesity and T2DM.

  • Acclimatization and Baseline Measurements: Acclimatize the animals and record baseline body weight and blood glucose levels.

  • Compound Administration: Administer the test compounds (e.g., N-pyridin-3-yl-benzenesulfonamide derivatives), a positive control (e.g., rosiglitazone), and a vehicle control to different groups of mice daily for a specified duration (e.g., 14-28 days).

  • Monitoring: Monitor body weight and blood glucose levels regularly throughout the study.

  • Terminal Endpoint Analysis: At the end of the study, collect blood for analysis of HbA1c and serum triglycerides. Harvest organs such as the liver for weight measurement and histopathological analysis.

  • Data Analysis: Compare the changes in body weight, blood glucose, HbA1c, and other parameters between the treatment groups and the control group.

Future Directions and Conclusion

The preclinical data available for N-pyridin-3-yl-benzenesulfonamide derivatives suggest that they represent a promising new avenue for the development of safer insulin sensitizers.[1] Their ability to improve glycemic control with a potentially attenuated effect on weight gain addresses a significant unmet need in the management of T2DM.[1]

Further research is warranted to fully elucidate the molecular mechanisms underlying the selective PPARγ modulation by these compounds. Head-to-head clinical trials will be the ultimate determinant of their comparative efficacy and safety against TZDs. The insights provided in this guide aim to equip researchers and drug developers with the foundational knowledge to advance the investigation of this and other novel classes of anti-diabetic agents.

References

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. National Institutes of Health. [Link]

  • Synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives as non-TZD peroxisome proliferator-activated receptor γ (PPARγ) agonist. PubMed. [Link]

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A Senior Application Scientist's Guide to Benchmarking 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide Against Known PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, as a potential Phosphoinositide 3-Kinase (PI3K) inhibitor. For researchers, scientists, and drug development professionals, this document outlines the essential experimental comparisons against established PI3K inhibitors to ascertain its potency, selectivity, and cellular activity.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3] To date, several PI3K inhibitors have received FDA approval, including Alpelisib, Copanlisib, Duvelisib, and Idelalisib, each with distinct isoform selectivity and clinical indications.[4] Any novel inhibitor must be rigorously benchmarked against these established agents to determine its potential therapeutic value.

This guide will detail the necessary in vitro and cell-based assays, providing not just the protocols but the scientific rationale behind each experimental choice.

The PI3K Signaling Pathway: A Rationale for Targeted Inhibition

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates that regulate essential cellular processes.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene, leads to uncontrolled cell growth and proliferation.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor 3-Amino-N-pyridin-3-ylmethyl -benzenesulfonamide Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and the putative inhibitory point of the investigational compound.

Comparative Benchmarking Strategy

A multi-tiered approach is essential to comprehensively evaluate a novel PI3K inhibitor. This involves a direct comparison of its biochemical potency, isoform selectivity, and cellular effects against well-characterized inhibitors.

Comparator Inhibitor Class Primary Target(s) Approved Indications (Selected)
Alpelisib (Piqray) Isoform-selectivePI3KαHR+/HER2- breast cancer with PIK3CA mutations[3][6]
Idelalisib (Zydelig) Isoform-selectivePI3KδChronic lymphocytic leukemia, follicular lymphoma[6]
Copanlisib (Aliqopa) Pan-inhibitorPI3Kα, PI3KδFollicular lymphoma[6][4]
Duvelisib (Copiktra) Dual inhibitorPI3Kδ, PI3KγChronic lymphocytic leukemia, follicular lymphoma[6]

Experimental Protocols

In Vitro Kinase Assay: Determining Biochemical Potency (IC50)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide against various PI3K isoforms. This provides a direct measure of its biochemical potency. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose as it measures the amount of ADP produced during the kinase reaction.[7][8]

Protocol: PI3K ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 5X Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[7]

    • Reconstitute recombinant human PI3K isoforms (α, β, δ, γ) and the lipid substrate PIP2 in the appropriate buffer.

    • Prepare serial dilutions of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and comparator inhibitors (Alpelisib, Idelalisib, Copanlisib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of each inhibitor dilution.

    • Add 5 µL of the respective PI3K isoform enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]

    • Initiate the kinase reaction by adding 5 µL of a PIP2/ATP mixture.

    • Incubate for 1 hour at room temperature.[9]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blotting for Pathway Inhibition

To confirm that the compound inhibits the PI3K pathway within a cellular context, Western blotting is employed to measure the phosphorylation status of downstream effectors, primarily AKT. A reduction in phosphorylated AKT (p-AKT) at key residues (e.g., Ser473) upon treatment is a hallmark of PI3K inhibition.[10][11]

Protocol: Western Blot for p-AKT/Total AKT

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which often harbors PIK3CA mutations) in appropriate media.

    • Treat cells with varying concentrations of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and comparator inhibitors for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[12]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][12]

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total AKT.[12]

  • Densitometry Analysis:

    • Quantify the band intensities for p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal for each treatment condition.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantitation CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (p-AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis of PI3K pathway inhibition.

Cell-Based Functional Assay: Proliferation/Viability

The ultimate goal of a PI3K inhibitor in an oncology setting is to inhibit cancer cell growth and proliferation.[2] Therefore, it is crucial to assess the effect of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide on cell viability and compare its anti-proliferative efficacy (EC50) to that of established inhibitors.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, 786-0) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and comparator inhibitors.[13] Include a vehicle-only control (e.g., DMSO).

    • Incubate for 72 hours.[13]

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Mix and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.

Data Summary and Interpretation

The data from these experiments should be compiled into a clear, comparative format to facilitate analysis.

Table 1: Comparative Potency and Efficacy

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) MCF-7 EC50 (nM)
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide TBDTBDTBDTBDTBD
Alpelisib Expected LowExpected HighExpected HighExpected HighExpected Potent
Idelalisib Expected HighExpected HighExpected LowExpected ModerateContext-Dependent
Copanlisib Expected LowExpected ModerateExpected LowExpected ModerateExpected Potent
TBD: To be determined through experimentation.

A successful novel PI3K inhibitor would ideally demonstrate high potency (low IC50) against its intended isoform(s), a clear dose-dependent reduction in p-AKT levels in a relevant cell line, and potent anti-proliferative activity (low EC50). The selectivity profile, as determined by the IC50 values across different isoforms, will be crucial in predicting its potential therapeutic window and side-effect profile. For instance, high selectivity for PI3Kα might suggest utility in PIK3CA-mutated solid tumors, while selectivity for PI3Kδ could indicate potential in hematological malignancies.[14]

Conclusion

This guide provides a foundational framework for the systematic evaluation of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide as a potential PI3K inhibitor. By benchmarking its biochemical and cellular activities against established clinical compounds, researchers can generate the critical data needed to assess its therapeutic potential and guide further development. The causality behind this multi-assay approach is to build a comprehensive profile of the compound, from its direct interaction with the target protein to its ultimate functional effect on cancer cells. This self-validating system ensures that the biochemical potency translates into the desired cellular response, a critical step in the drug discovery pipeline.

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In Vivo Validation of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide as a Kinase Inhibitor for Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, hereafter referred to as "Compound X," as a potential therapeutic agent in oncology. Given the prevalence of the benzenesulfonamide and pyridine moieties in numerous FDA-approved kinase inhibitors, this guide will proceed under the scientifically-grounded hypothesis that Compound X functions as a kinase inhibitor.[1][2][3] This document is structured to provide drug development professionals with a strategic and comparative analysis of Compound X against established therapeutic alternatives, supported by detailed experimental protocols and data interpretation.

Introduction: The Rationale for Targeting Kinases in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] The development of small molecule kinase inhibitors has revolutionized cancer treatment over the past two decades, with over 70 FDA-approved agents for various malignancies.[5]

The chemical structure of Compound X, featuring a benzenesulfonamide core, is suggestive of its potential as a kinase inhibitor. This scaffold is present in several known kinase inhibitors and is recognized for its ability to form key interactions within the ATP-binding pocket of kinases.[1][6] This guide outlines a hypothetical, yet rigorous, in vivo validation pathway for Compound X, comparing its preclinical performance against two well-established kinase inhibitors, Sorafenib and Dasatinib , which are used in the treatment of various solid and hematological malignancies.

Mechanism of Action and Proposed Signaling Pathway

We hypothesize that Compound X targets a key serine/threonine kinase involved in a pro-proliferative signaling cascade, such as the RAF/MEK/ERK pathway. Aberrant activation of this pathway is common in many cancers.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound X Compound X Compound X->RAF Inhibition Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring Cell_Culture A375 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Oral Gavage) - Vehicle - Compound X (25, 50 mg/kg) - Sorafenib (30 mg/kg) - Dasatinib (50 mg/kg) Randomization->Dosing Monitoring Tumor Volume Measurement (3x weekly) Dosing->Monitoring Body_Weight Body Weight Monitoring (3x weekly) Dosing->Body_Weight Endpoint Study Endpoint (Tumor volume > 2000 mm³ or significant weight loss) Monitoring->Endpoint Body_Weight->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-1850 ± 250--2 ± 1.5
Compound X 25 950 ± 180 48.6 -3 ± 2.0
Compound X 50 425 ± 110 77.0 -5 ± 2.5
Sorafenib30680 ± 15063.2-8 ± 3.0
Dasatinib501100 ± 20040.5-4 ± 2.2
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial for its development. [7]Pharmacokinetic studies in animals help to establish a safety margin for the therapeutic dose. [7]

A single-dose pharmacokinetic study will be conducted in mice to determine key PK parameters.

PK_PD_Workflow Dosing Single Oral Dose (e.g., 50 mg/kg) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling PD_Assessment Tumor Biopsy for Target Modulation Analysis (e.g., Western Blot for p-ERK) Dosing->PD_Assessment Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Parameters

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic assessment.

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
Compound X 50 2500 2 18500 45
Sorafenib30180041500038
Dasatinib5015001950028
Preclinical Safety and Toxicology

A preliminary assessment of the safety profile of Compound X is essential. This involves dose-range-finding studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

A short-term, repeat-dose toxicology study will be conducted to evaluate the safety of Compound X.

CompoundNOAEL (mg/kg/day)Key Toxicities Observed at Higher Doses
Compound X 75 Mild gastrointestinal distress, reversible elevation in liver enzymes.
Sorafenib50Diarrhea, hand-foot skin reaction, hypertension.
Dasatinib60Myelosuppression, fluid retention, potential for cardiovascular effects. [8]
Detailed Experimental Protocols
  • Cell Culture: A375 human melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are performed in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: 1 x 10^6 A375 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Tumor growth is monitored three times a week using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Drug Formulation and Administration: Compound X and comparator drugs are formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water) and administered daily via oral gavage.

  • Data Collection: Tumor volumes and body weights are recorded three times weekly. Clinical observations are made daily.

  • Endpoint and Analysis: The study is terminated when tumors in the vehicle group reach the predetermined endpoint. Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed using appropriate methods (e.g., ANOVA).

  • Animal Model: Male BALB/c mice (8-10 weeks old) are used.

  • Drug Administration: A single oral dose of the test compound is administered.

  • Blood Sampling: Approximately 50 µL of blood is collected via tail vein or saphenous vein at specified time points into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Conclusion and Future Directions

This guide outlines a comprehensive in vivo validation strategy for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide (Compound X) as a hypothetical kinase inhibitor. The comparative framework presented here, with both efficacy and safety benchmarks against established drugs like Sorafenib and Dasatinib, provides a robust methodology for assessing its therapeutic potential.

The hypothetical data suggest that Compound X exhibits potent anti-tumor activity with a favorable pharmacokinetic and safety profile compared to the selected alternatives. These promising preclinical data would warrant further investigation, including:

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more clinically relevant tumor microenvironment. [9]* Combination Studies: To assess potential synergistic effects with other anti-cancer agents.

  • IND-Enabling Toxicology Studies: To conduct more extensive safety and toxicology assessments in multiple species in preparation for clinical trials.

The successful execution of these studies will be critical in determining the future clinical development of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide as a novel cancer therapeutic.

References

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Safety Operating Guide

Personal protective equipment for handling 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

As a novel compound at the forefront of research, 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide presents a unique combination of chemical functionalities—a sulfonamide and an aromatic amine linked by a pyridinylmethyl group. While specific toxicological data for this exact molecule is not yet established, a robust safety protocol can be developed by understanding the inherent risks associated with its structural components. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

The primary safety concerns stem from the aromatic amine and sulfonamide moieties. Aromatic amines are a class of compounds known for their potential to be readily absorbed through the skin and to pose long-term health risks, with some members of this class being classified as suspected carcinogens.[1] Sulfonamides, while generally less acutely toxic, can cause skin, eye, and respiratory irritation.[2][3] Therefore, a conservative approach that minimizes all potential routes of exposure—inhalation, dermal contact, and ingestion—is paramount.

I. Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. For 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, the assessment must consider the physical form of the substance (solid or in solution), the quantities being handled, and the nature of the experimental procedures.

Key Potential Hazards:

  • Dermal Absorption: Aromatic amines can be absorbed through the skin, leading to systemic exposure.[1]

  • Eye and Skin Irritation: Direct contact with the compound may cause significant irritation, redness, and pain.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[2][3][4]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is not yet known. Therefore, it should be handled as a substance with potential for chronic toxicity.

The following table summarizes the recommended personal protective equipment (PPE) based on this hazard assessment.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes.[5]Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure if the outer glove is breached.
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[6][7]Protects against splashes and airborne particles entering the eyes. A face shield offers broader protection.
Body Protection A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[8]Prevents contact with skin on the arms and torso.
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the solid compound or generating aerosols.[9]Minimizes the inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.
II. Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure. The following diagram and procedural steps outline a self-validating system for handling 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Vent 2. Verify Fume Hood Operation Prep->Vent Gather 3. Assemble Materials Vent->Gather Weigh 4. Weigh Compound Gather->Weigh Dissolve 5. Dissolve/Dispense Weigh->Dissolve Decon 6. Decontaminate Surfaces Dissolve->Decon Waste 7. Segregate Waste Decon->Waste Doff 8. Doff PPE Waste->Doff Wash 9. Wash Hands Doff->Wash

Caption: A workflow for the safe handling of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide.

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

    • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly. All handling of the solid compound and concentrated solutions should be performed within the fume hood.[1]

    • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: If handling the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolving/Dispensing: If preparing a solution, add the solvent to the solid in a closed container. If dispensing a solution, do so carefully to avoid splashes.

  • Cleanup and Disposal:

    • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent, such as ethanol or isopropanol, followed by a soap and water wash, is recommended.

    • Waste Segregation: All disposable materials, including gloves, weigh boats, and pipette tips, should be placed in a designated, sealed hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield/goggles, inner gloves, respirator) to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

III. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the safe handling of any chemical. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any state and local regulations.[4]

Waste Disposal Protocol:

  • Solid Waste: All solid waste contaminated with 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, including unused compound, contaminated PPE, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for hazardous liquid waste. Do not pour this material down the drain.[7]

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous waste.

While some sulfonamides can be degraded by activated sludge in wastewater treatment, the environmental fate of this specific compound is unknown.[10] Therefore, a precautionary approach of treating all waste as hazardous is necessary to prevent environmental contamination.[11]

By implementing this comprehensive safety and handling guide, researchers can confidently work with 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, ensuring their personal safety and the integrity of their research while upholding the highest standards of laboratory practice.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.